Manganese(III) porphyrin
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15213-43-1 |
|---|---|
Molecular Formula |
C20H12MnN4 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
manganese(2+);porphyrin-22,23-diide |
InChI |
InChI=1S/C20H12N4.Mn/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;/h1-12H;/q-2;+2 |
InChI Key |
SHGAIWMPHRJNOD-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=CC=C([N-]3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1[N-]2.[Mn+2] |
Canonical SMILES |
C1=CC2=CC3=CC=C([N-]3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1[N-]2.[Mn+2] |
Synonyms |
manganese(III) porphyrin |
Origin of Product |
United States |
Synthetic Methodologies for Manganese Iii Porphyrins
General Synthetic Routes
The foundational step in preparing manganese(III) porphyrins is the complexation of a porphyrin free base with a manganese salt. This process is followed by rigorous purification to ensure the isolation of the desired metalloporphyrin.
Metallation of Porphyrin Free Bases
The insertion of manganese into the core of a porphyrin free base, or metallation, is the principal method for synthesizing manganese(III) porphyrins. nih.gov This reaction typically involves treating the porphyrin ligand with an excess of a manganese(II) salt, such as manganese(II) chloride (MnCl₂) or manganese(II) acetate (B1210297). nih.govrsc.org The reaction is generally carried out in a high-boiling point solvent, with N,N-dimethylformamide (DMF) being a common choice, often in the presence of a base like pyridine (B92270). mdpi.com Alternative solvent systems include a mixture of chloroform (B151607) and methanol (B129727), sometimes with the addition of a base like 2,6-lutidine to facilitate the reaction. nih.govnih.gov
The progress of the metallation is conveniently monitored using UV-Vis spectroscopy. rsc.orgmdpi.com A successful reaction is indicated by the disappearance of the four characteristic Q-bands of the free base porphyrin and a significant bathochromic (red) shift of the intense Soret band. nih.govmdpi.com For instance, upon manganese insertion, the Soret band may shift from around 420 nm to approximately 460-480 nm. nih.govnih.gov This spectral change confirms the coordination of the manganese ion within the porphyrin macrocycle. rsc.org The manganese is typically introduced in the +2 oxidation state and is subsequently oxidized to the more stable +3 state, often by atmospheric oxygen during the reaction or workup. acs.org
| Porphyrin Precursor | Manganese Salt | Solvent/Base | Conditions | Reference |
|---|---|---|---|---|
| meso-Tetrabenzoylporphyrin | MnCl₂ (16 equiv.) | CHCl₃/MeOH (2:1) / 2,6-lutidine | 50 °C, 36 h | nih.gov |
| 5,10,15,20-tetra(3-hydroxyphenyl)porphyrin | Mn(II) salt (20 equiv.) | Methanol or Ethanol | Not specified | nih.gov |
| Porphyrins with 3,5-dichloropyridyl units | MnCl₂·4H₂O (10 equiv.) | DMF / Pyridine | 153 °C | mdpi.com |
| Unsymmetrical A₂B₂ and A₃B porphyrins | Manganese(II) acetate | Not specified | Not specified | rsc.org |
| 5,15-bis-phenyl-TCHP | MnCl₂ | CHCl₃/MeOH / 2,6-lutidine | Aerobic conditions | nih.gov |
Purification and Isolation Techniques
Following metallation, the crude reaction mixture contains the desired manganese(III) porphyrin, unreacted starting materials, and excess manganese salts. The purification strategy depends heavily on the solubility and properties of the target compound.
Column chromatography is a widely employed technique for purifying neutral and lipophilic manganese porphyrins. nih.govrsc.org The stationary phase is typically silica (B1680970) gel or neutral alumina. rsc.orgnih.gov Elution is performed with a solvent system tailored to the polarity of the porphyrin, such as mixtures of dichloromethane (B109758) and methanol or dichloromethane and hexane. mdpi.comnih.gov
For water-soluble cationic or anionic porphyrins, different methods are required. Purification can be achieved through techniques like reversed-phase high-performance liquid chromatography (HPLC). acs.org A critical aspect of purifying these compounds is the removal of residual, uncomplexed Mn²⁺ ions, as they can interfere with subsequent biological or catalytic studies. nih.gov Methods to remove these ions include extensive washing, double precipitation, and ultrafiltration. nih.gov A specialized hydrometallurgical approach involves the liquid-liquid extraction of residual Mn²⁺ using an extractant like bis(2-ethylhexyl)hydrogenphosphate (D2EHPA) in kerosene. nih.gov
Ligand Functionalization and Derivatization Strategies
The versatility of manganese porphyrins stems from the ability to modify the peripheral structure of the porphyrin ligand. These modifications, which are performed on the free-base porphyrin before metallation, allow for the fine-tuning of properties such as redox potential, solubility, and steric hindrance.
Meso-Substituted Porphyrins
Substitution at the four meso positions (5, 10, 15, 20) of the porphyrin ring is the most common derivatization strategy. The synthesis of these ligands often utilizes methods like the Lindsey condensation, which involves the acid-catalyzed reaction of a dipyrromethane with an appropriately substituted aldehyde, followed by oxidation with an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govrsc.org This can produce porphyrins with various symmetries, including A₄, A₃B, and trans-A₂B₂ architectures, depending on the precursors used. nih.govrsc.org A simpler, albeit often lower-yielding, approach is the direct condensation of pyrrole (B145914) with a substituted aldehyde. mdpi.comresearchgate.net
The choice of meso-substituent is strategic. Electron-withdrawing groups, such as benzoyl, trifluoromethyl, or pentafluorophenyl, are incorporated to make the manganese center more electron-deficient, thereby tuning its Mn(III)/Mn(II) redox potential to a more positive value. nih.govrsc.org Conversely, lipophilic substituents can be introduced to enhance solubility in nonpolar environments or facilitate passage across lipid membranes. nih.gov
| Meso-Substituent Type | Example Precursor Aldehyde(s) | Resulting Porphyrin Architecture | Purpose of Substitution | Reference |
|---|---|---|---|---|
| Electron-withdrawing | Pentafluorobenzaldehyde and 3,4-dimethoxybenzaldehyde | trans-A₂B₂ and A₃B | Enhance catalytic activity | rsc.org |
| Lipophilic | Hexanal | trans-A₂ | Target lipid membranes | nih.gov |
| Mixed Functionality | 2,6-dichlorobenzaldehyde and 3,5-dichloro-4-pyridinecarboxaldehyde | A₃B | Create robust, asymmetric catalysts | mdpi.com |
| Phenyl | Benzaldehyde | A₄ (Tetraphenylporphyrin) | Basic structural model | nih.gov |
Beta-Pyrrole Substituted Porphyrins
Functionalization can also occur at the eight β-pyrrolic positions of the porphyrin macrocycle. The introduction of substituents at these positions directly modifies the electronic structure of the porphyrin core. One notable example is the synthesis of β-nitro-substituted porphyrins. worldscientific.com This process often involves the nitration of a more stable metalloporphyrin intermediate, such as a copper porphyrin, followed by demetalation with strong acid to yield the free-base nitroporphyrin. worldscientific.com This ligand is then subsequently metallated with a manganese salt. worldscientific.com
The presence of highly electron-withdrawing groups like nitro or halogen atoms at the β-pyrrole positions significantly alters the porphyrin's redox properties, making the macrocycle harder to oxidize and easier to reduce. worldscientific.com However, studies have also indicated that β-halogenation can stabilize the Mn(II) state, which may be unfavorable for catalytic cycles that require the formation of higher-valent manganese-oxo species. mdpi.comsemanticscholar.org
Incorporation of Specific Functional Groups
Halogens: Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into the meso-phenyl rings to create what are known as second-generation catalysts. mdpi.com Substituents like 2,6-dichlorophenyl or pentafluorophenyl provide steric bulk and strong electron-withdrawing effects, which enhance the stability and catalytic activity of the manganese porphyrin. rsc.orgmdpi.comuc.pt The synthesis follows the general routes for meso-substituted porphyrins, using halogenated aldehydes as precursors. rsc.orgmdpi.com These manganese porphyrins have not only been synthesized with halogenated ligands but have also been used as catalysts themselves for C-H bond halogenation reactions. acs.orgnih.gov
Carboxylic Acids: To impart water solubility, carboxylic acid groups are introduced onto the porphyrin periphery. A common example is Mn(III) meso-tetra(4-carboxyphenyl)porphine (B77598) (MnTCPP). mdpi.com The synthesis can proceed by using 4-carboxybenzaldehyde in the initial porphyrin condensation. Alternatively, an ester-protected precursor, such as 5,10,15,20-tetrakis(ethoxycarbonyl)porphyrin, can be synthesized, metallated with manganese, and then hydrolyzed under basic conditions to yield the final water-soluble carboxylic acid derivative. mdpi.com
Pyridyl Units: Cationic, water-soluble manganese porphyrins are often created by incorporating pyridyl groups at the meso-positions, which are subsequently quaternized. nih.govrsc.org For example, 5,10,15,20-tetrakis(N-alkylpyridyl)porphyrins are synthesized by reacting the corresponding pyridylporphyrin free base with an alkylating agent, followed by metallation with a manganese salt. rsc.orgnih.gov The strong electron-withdrawing nature of the N-alkylpyridinium groups dramatically shifts the Mn(III)/Mn(II) redox potential to more positive values, a key feature for certain catalytic activities. nih.govnih.gov
Synthesis of Advanced this compound Architectures
The versatility of the porphyrin macrocycle allows for the design and synthesis of advanced architectures with tailored properties. By moving beyond simple planar structures, researchers have developed methodologies to create non-planar porphyrins, nitrogen-rich analogues, and immobilized systems to enhance catalytic activity, stability, and reusability.
Non-planar Porphyrin Conformations and Distortions
The introduction of controlled distortions to the porphyrin macrocycle is a key strategy for modulating its electronic properties and reactivity. A planar porphyrin can be forced into a non-planar conformation through several synthetic approaches, primarily by introducing steric strain. This can be achieved by placing bulky substituents on the periphery of the macrocycle or through substitution at the core N-atoms. researchgate.netrsc.org This structural deformation plays a critical role in the catalytic functions of certain enzymes and can be mimicked in synthetic systems to enhance performance. researchgate.net
Common synthetic strategies to induce non-planarity include:
Peripheral Crowding: Attaching bulky groups at the meso- or β-pyrrolic positions of the porphyrin forces the macrocycle to buckle and adopt distorted conformations such as saddle, ruffled, or dome shapes. researchgate.net The synthesis of dodecaphenylporphyrin (H2DPP), for example, results in a highly non-planar structure. researchgate.net Subsequent metalation with a manganese salt yields the corresponding Mn(III) complex.
β-Halogenation: Introducing multiple halogen atoms, such as bromine, at the β-pyrrole positions creates significant steric hindrance. A series of β-brominated Mn(III)-tetracarboxyphenylporphyrin catalysts demonstrated that the degree of non-planar distortion, and consequently the catalytic activity, correlates with the number of bromine substituents. rsc.org
Core Substitution: N-alkylation or N-arylation of the pyrrolic nitrogen atoms introduces steric strain within the porphyrin core, leading to significant distortion. researchgate.net
Macrocycle Modification: Synthesizing porphyrins with fused ring systems, such as tetracyclohexenylporphyrins (TCHPs), inherently creates a non-planar framework. nih.gov
The resulting non-planar Mn(III) porphyrins often exhibit unique spectroscopic properties and enhanced catalytic activity compared to their planar counterparts. chalcogen.ro The distortion can make the central metal ion more accessible for substrates and can tune the metal's redox potential. researchgate.netresearchgate.net
| Synthetic Strategy | Example Porphyrin Type | Purpose/Effect | Reference(s) |
| Peripheral Crowding | Dodecaphenylporphyrin (DPP) | Creates a highly distorted macrocycle, enhancing metal incorporation rates. | researchgate.net |
| β-Halogenation | β-brominated Tetracarboxyphenylporphyrin | Induces saddle and ruffled distortions; activity correlates with the number of Br atoms. | rsc.org |
| Fused Ring System | Tetracyclohexenylporphyrin (TCHP) | Creates an inherently non-planar structure with modified lipophilicity. | nih.gov |
Diazaporphyrin Analogues
Diazaporphyrins (DAPs) are synthetic porphyrin analogues in which two nitrogen atoms replace carbon atoms at opposite (e.g., 5,15) meso-positions. researchgate.net This substitution makes the macrocycle significantly more electron-deficient than a standard porphyrin, which in turn alters the electronic properties of the chelated metal center. researchgate.netresearchgate.net The synthesis of Mn(III) diazaporphyrins has been pursued to develop highly active catalysts for challenging oxidation reactions. researchgate.networldscientific.com
The synthesis of these complexes often involves a metal-templated cyclization reaction. researchgate.net Researchers have successfully synthesized chloromanganese(III) 5,15-diazaporphyrins and studied their properties. worldscientific.comnagoya-u.ac.jp The electron-deficient nature of the diazaporphyrin ligand increases the Lewis acidity and oxidative potential of the Mn(III) center. This enhanced reactivity has been harnessed for reactions such as the catalytic fluorination of benzylic C–H bonds, a transformation for which standard manganese porphyrins are less effective. researchgate.networldscientific.com
| Compound Name | Key Structural Feature | Synthetic Application | Reference(s) |
| Chloromanganese(III) 5,15-diazaporphyrins | Two meso-nitrogen atoms | Catalyst for benzylic C-H fluorination. | researchgate.networldscientific.com |
| Iron(III) 5,15-diazaporphyrins | Two meso-nitrogen atoms | Catalyst for the oxidation of sp³ C-H bonds. | researchgate.netresearchgate.net |
Immobilization on Polymeric Supports and Hybrid Materials
To overcome the challenges of catalyst separation and recovery associated with homogeneous catalysis, Mn(III) porphyrins are frequently immobilized onto solid supports. This creates heterogeneous catalysts that are easily recovered and can often be reused for multiple cycles. researchgate.networldscientific.com Methodologies for immobilization can be broadly categorized into attachment to polymeric supports and incorporation into hybrid materials.
Immobilization on Polymeric Supports: The attachment of Mn(III) porphyrins to polymers can be achieved through several linkage types:
Covalent Bonding: Porphyrins featuring reactive functional groups, such as hydroxyl or carboxyl groups, can be covalently linked to a polymer backbone. For instance, Mn(III) complexes of 5,10,15,20-tetrakis(4-hydroxyphenyl) porphyrin have been successfully immobilized on epoxy-functionalized polymeric supports. researchgate.net
Ionic Bonding: Anionic porphyrins, such as Mn(III)-5,10,15,20-Tetrakis(p-sulfonatophenyl)porphyrin, can be immobilized onto polymers containing cationic groups (ion-exchange resins) through strong electrostatic interactions. capes.gov.br
Coordinative Bonding: A polymer containing pendant ligands, such as pyridine, can directly coordinate to the axial position of the manganese center. Anionic Mn(III) porphyrins have been immobilized on crosslinked poly(benzylpicoline-co-styrene) resins through this method. wiley.com
Formation of Hybrid Materials: Hybrid materials involve the combination of Mn(III) porphyrins with inorganic materials, often at the nanoscale.
Silica-Based Materials: Mn(III) porphyrins can be incorporated into silica matrices by impregnation of pre-formed silica gels or by co-condensation during sol-gel synthesis. nih.gov This method encapsulates the porphyrin within the pores of the silica.
Magnetic Nanoparticles: For facile magnetic separation, Mn(III) porphyrins can be anchored to the surface of magnetic nanoparticles (e.g., Fe₃O₄@SiO₂). A common strategy involves functionalizing the silica-coated nanoparticles with a linker molecule, such as imidazole, which then axially coordinates the Mn(III) porphyrin. tandfonline.com
Polyoxometalate (POM) Hybrids: Hybrid materials have been synthesized by linking cationic Mn(III) porphyrins, like tetra(4-N-pyridyl)porphyrinatomanganese(III), to anionic polyoxometalate clusters. inorgchemres.org
These heterogeneous systems have demonstrated high catalytic activity and selectivity in various oxidation reactions, including the epoxidation of alkenes, with the added benefit of enhanced stability and recyclability. researchgate.networldscientific.com
| Support/Material | Mn(III) Porphyrin | Linkage Type | Reference(s) |
| Epoxy-functionalized Polymer | Mn(III) tetrakis(4-hydroxyphenyl) porphyrin | Covalent (Ether) | researchgate.net |
| Poly(benzylpicoline-co-styrene) | Anionic Mn(III) porphyrin | Coordinative | wiley.com |
| Silica Gel | (5,10,15,20-tetraphenyl)porphinato manganese (III) chloride | Impregnation/Encapsulation | nih.gov |
| Magnetic Nanoparticles (Fe₃O₄@SiO₂-Im) | Manganese Porphyrin | Axial Coordination (Imidazole) | tandfonline.com |
| Wells-Dawson Polyoxotungstate | Tetra(4-N-pyridyl)porphyrinatomanganese(III) acetate | Ionic/Coordinative | inorgchemres.org |
Electronic Structure and Redox Chemistry of Manganese Iii Porphyrins
Oxidation States and Redox Potentials
The accessibility of various manganese oxidation states, from Mn(II) to Mn(V), is a hallmark of manganese porphyrin chemistry. These different oxidation states are accessed through electron transfer reactions, the feasibility of which is quantified by their redox potentials.
Mn(III)/Mn(II) Redox Couples
The Mn(III)/Mn(II) redox couple is a fundamental and extensively studied electron transfer process in manganese porphyrins. The reduction of the stable Mn(III) state to the Mn(II) state is a crucial step in many catalytic cycles. researchgate.netnih.gov The redox potential (E₁/₂) for this couple is a key parameter that reflects the ease of this reduction. A more positive E₁/₂ value indicates that the Mn(III) form is more easily reduced. nih.govacs.org The biologically compatible redox potential of many manganese porphyrins, typically in the range of +100 to +400 mV versus the Normal Hydrogen Electrode (NHE), allows them to readily accept and donate electrons, making them effective in various biological and catalytic processes. nih.gov
The redox potential of the Mn(III)/Mn(II) couple is highly sensitive to the electronic environment of the manganese center. For instance, the introduction of electron-withdrawing groups on the porphyrin macrocycle makes the metal center more electron-deficient and thus easier to reduce, leading to a more positive redox potential. nih.govacs.org This principle is a cornerstone in the design of manganese porphyrin-based catalysts and therapeutics. nih.gov
Table 1: Mn(III)/Mn(II) Redox Potentials of Selected Manganese Porphyrins
| Manganese Porphyrin | Redox Potential (E₁/₂) vs. NHE (mV) | Reference |
|---|---|---|
| MnTE-2-PyP⁵⁺ | +228 | nih.gov |
| MnTM-2-PyP⁵⁺ | +220 | nih.gov |
| MnTnHex-2-PyP⁵⁺ | +280 | nih.gov |
| MnTDE-2-ImP⁵⁺ | +310 | nih.gov |
| MnBr₈TM-3-PyP⁴⁺ | +460 | nih.gov |
| [MnIIITCPP]³⁻ | - | conicet.gov.ar |
| [MnIIIBr₈TCPP]³⁻ | +369 (relative shift) | conicet.gov.ar |
Mn(IV)/Mn(III) Redox Couples
The oxidation of Mn(III) porphyrins can lead to the formation of Mn(IV) species. The Mn(IV)/Mn(III) redox couple is pivotal in the catalytic cycles of many oxidation reactions, where a Mn(IV)=O species is often a key intermediate. The redox potential for this couple is generally higher than that of the Mn(III)/Mn(II) couple, reflecting the greater energy required to remove a second electron. For example, the O=Mn(IV)/Mn(III) couple for MnTE-2-PyP⁵⁺ at pH 7 is +517 mV vs. NHE. researchgate.net
The generation of Mn(IV) porphyrins can be achieved through the one-electron oxidation of the corresponding Mn(III) complexes. researchgate.net In some systems, Mn(IV) species have been shown to be stable and can be characterized spectroscopically. researchgate.net The reactivity of these Mn(IV) complexes is an active area of research, particularly their role in oxygen atom transfer and hydrogen atom abstraction reactions.
Table 2: Mn(IV)/Mn(III) Redox Potentials of Selected Manganese Porphyrins
| Manganese Porphyrin | Redox Potential (E₁/₂) vs. NHE (mV) | pH | Reference |
|---|---|---|---|
| MnTE-2-PyP⁵⁺ | +517 | 7 | researchgate.net |
| MnTM-2-PyP⁵⁺ | (identical to ortho analog) | 11 | researchgate.net |
| MnTnHex-2-PyP⁵⁺ | (identical to ortho analog) | 11 | researchgate.net |
| MnTDE-2-ImP⁵⁺ | (identical to ortho analog) | 11 | researchgate.net |
| MnTCPP | +898 | 7.4 | researchgate.net |
| MnTSPP | +889 | 7.4 | researchgate.net |
| MnTMPyP | +830 | 7.4 | researchgate.net |
Higher Oxidation States: Manganese(V)-Oxo Porphyrins and Their Formation
Further oxidation leads to the formation of highly reactive high-valent manganese-oxo species, most notably manganese(V)-oxo porphyrins ([(Porp)MnV=O]⁺). researchgate.netacs.orgnih.gov These species are often implicated as the primary oxidizing agents in a variety of catalytic oxidation reactions. researchgate.netacs.orgnih.gov
The formation of manganese(V)-oxo porphyrins is typically achieved by reacting Mn(III) porphyrin complexes with strong terminal oxidants such as m-chloroperbenzoic acid (m-CPBA), iodosylarenes, or hydrogen peroxide (H₂O₂). acs.orgnih.gov The reaction is often carried out in organic solvents and, crucially, in the presence of a base. acs.orgnih.gov The presence of a base is critical for the stability of the resulting Mn(V)-oxo species; in its absence, the less reactive Mn(IV)=O species is often generated instead. researchgate.netacs.orgnih.gov The stability of these intermediates is also dependent on the electronic nature of the porphyrin ligand, with electron-deficient porphyrins forming more stable Mn(V)-oxo complexes. researchgate.netnih.gov
These transient species have been characterized using a variety of spectroscopic techniques, including UV-vis, EPR, ¹H and ¹⁹F NMR, and resonance Raman spectroscopy. acs.orgnih.gov Spectroscopic data indicate that manganese(V)-oxo porphyrins are typically diamagnetic low-spin (S=0) species. researchgate.netacs.orgnih.gov
Influence of Ligand Environment on Redox Properties
The electronic properties and, consequently, the redox potentials of manganese porphyrins are profoundly influenced by the ligand environment, which includes both the axial ligands coordinated to the manganese center and the peripheral substituents on the porphyrin macrocycle.
Effect of Axial Ligands on Electron Transfer
Axial ligands, which bind to the manganese ion perpendicular to the porphyrin plane, play a significant role in modulating the redox properties of the complex. The nature of the axial ligand can influence the geometry and electronic structure of the porphyrin, thereby affecting the ease of electron transfer. researchgate.netnih.gov
For instance, the coordination of nitrogenous bases like primary amines can induce a change in the geometry of the complex, which in turn alters its redox behavior. researchgate.net The addition of ethylamine (B1201723) to a Mn(III) meso-porphyrin can cause a transformation from an octahedral to a square pyramidal geometry, facilitating the reduction of Mn(III) to Mn(II). researchgate.netasianpubs.org The binding of axial ligands can also lead to changes in the π-bonding within the complex, which can be observed through shifts in the absorption bands in UV-visible spectroscopy and changes in the redox potentials measured by cyclic voltammetry. researchgate.net The dissociation of an axial ligand, such as a chloride ion, is often coupled with the reduction of the Mn(III) center. nih.gov
Impact of Peripheral Substituents on Redox Potentials
Modification of the peripheral substituents at the meso- or β-positions of the porphyrin ring is a powerful strategy for fine-tuning the redox potentials of manganese porphyrins. nih.govmdpi.com Electron-withdrawing or electron-donating groups alter the electron density at the central manganese ion, thereby shifting the redox potentials. mdpi.com
Introducing electron-withdrawing substituents, such as halogens or nitro groups, makes the porphyrin ring more electron-deficient. nih.gov This electronic pull increases the electrophilicity of the manganese center, making it easier to reduce and thus shifting the Mn(III)/Mn(II) redox potential to more positive values. acs.org Conversely, electron-donating groups would have the opposite effect. This principle is widely exploited in the rational design of manganese porphyrin catalysts with tailored reactivity. nih.gov For example, the substitution of p-tert-butyl groups with p-methoxy groups on the peripheral phenyl rings of a corrolazine, a porphyrinoid, resulted in a negative shift of the MnV/IV redox couple, indicating an increase in electron density at the metal center. nih.govscispace.com
Electrochemical Characterization and Behavior
The electrochemical properties of manganese(III) porphyrins are fundamental to understanding their electronic structure and reactivity. Techniques such as cyclic voltammetry provide detailed insights into the redox processes involving the central manganese ion and the porphyrin macrocycle. These processes are significantly influenced by the surrounding environment, including the solvent, the presence of axial ligands, and the interface at which the reactions occur.
Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of manganese porphyrins. The resulting voltammograms reveal the potentials at which the manganese center undergoes oxidation or reduction.
A primary and well-documented feature in the cyclic voltammetry of manganese(III) porphyrins is the reversible one-electron reduction of the Mn(III) center to Mn(II). rsc.orgresearchgate.net The formal potential (E½) for this Mn(III)/Mn(II) couple is influenced by the nature of the meso-substituents on the porphyrin ring. rsc.org For instance, studies on water-soluble manganese porphyrins have shown that while the porphyrin ligand affects the magnitude of the reduction potential, the electrode behavior remains largely consistent. rsc.org The intrinsic electrochemical rate constant (k⁰) for the reduction of several water-soluble Mn(III) porphyrins was determined to be approximately (1.2 ± 0.4) × 10⁻³ cm s⁻¹, showing little dependence on pH. rsc.org
The oxidation of Mn(III) to Mn(IV) is also commonly observed. researchgate.net For a series of water-soluble meso-substituted Mn(III) porphyrins in an aqueous buffer at pH 7.4, the oxidation of Mn(III) to Mn(IV) occurs at potentials between +0.8 V and +0.9 V. researchgate.net Unlike the Mn(III)/Mn(II) couple, the characteristics of the Mn(IV)/Mn(III) couple, including its potential and reversibility, are markedly dependent on pH, a phenomenon linked to the acid-base equilibria of axially coordinated water molecules. rsc.org As the pH decreases, the oxidation becomes more difficult and less reversible. rsc.org
Further redox processes can involve the porphyrin macrocycle itself, leading to the formation of π-radical anions or dianions upon reduction. researchgate.netresearchgate.net For example, in the case of Mn(III)TMPyP, a two-electron reduction of the porphyrin ligand is observed at around -0.77 V. researchgate.net
The table below summarizes the electrochemical data obtained from cyclic voltammetry for various manganese(III) porphyrins.
| Compound | Redox Process | E (V) vs. Ag/AgCl | Medium/Conditions | Citation |
| Mn(III)TCPP | Mn(III) → Mn(II) | -0.165 | 0.1 M PBS, pH 7.4 | researchgate.net |
| Mn(III) → Mn(IV) | +0.898 | 0.1 M PBS, pH 7.4 | researchgate.net | |
| Mn(III)TSPP | Mn(III) → Mn(II) | -0.176 | 0.1 M PBS, pH 7.4 | researchgate.net |
| Mn(III) → Mn(IV) | +0.889 | 0.1 M PBS, pH 7.4 | researchgate.net | |
| Mn(III)TMPyP | Mn(III) → Mn(II) | -0.155 | 0.1 M PBS, pH 7.4 | researchgate.net |
| Mn(III) → Mn(IV) | +0.830 | 0.1 M PBS, pH 7.4 | researchgate.net | |
| Porphyrin Ligand Reduction | -0.770 | 0.1 M PBS, pH 7.4 | researchgate.net | |
| (T(p-Cl)PP)Mn(OClO₃) | Mn(III) → Mn(II) | -0.63 | THF vs. Fc/Fc⁺ | tandfonline.com |
| (T(p-Cl)PP)Mn(OClO₃) | Mn(III) → Mn(II) | -0.65 | CH₂Cl₂ vs. Fc/Fc⁺ | tandfonline.com |
Note: Potentials can vary based on the reference electrode and solvent system used.
Redox Behavior at Solid-Liquid Interfaces
The redox chemistry of manganese(III) porphyrins can be significantly altered when they are adsorbed at a solid-liquid interface. Studies using scanning tunneling microscopy (STM) in a liquid environment have demonstrated that a conductive surface, such as highly oriented pyrolytic graphite (B72142) (HOPG) or a gold surface (Au(111)), can facilitate the reduction of Mn(III) to Mn(II). beilstein-journals.orgnih.gov
When a solution of Mn(III)Cl porphyrins in 1-phenyloctane is placed on a conductive surface, large and constant electrical currents, in addition to the set tunneling current, are observed. beilstein-journals.orgnih.gov These additional currents are attributed to redox reactions occurring at the two electrodes (the surface and the STM tip). beilstein-journals.org The Mn(III) center of the porphyrin is reduced to Mn(II) at one electrode, while the dissociated chloride ion is oxidized at the other. beilstein-journals.org This phenomenon occurs regardless of the specific conductive surface or the material of the STM tip (e.g., PtIr, Au, or W). beilstein-journals.orgnih.gov The formation of the resulting Mn(II) porphyrin products in the liquid phase has been confirmed by UV-vis spectroscopy. beilstein-journals.orgnih.gov This surface-induced reduction is noteworthy as it can occur in the absence of a chemical co-reducing agent, which is typically required to initiate the catalytic cycle for oxidation reactions using molecular oxygen. beilstein-journals.org
Role of Redox-Active Axial Ligands
The axial ligand coordinated to the manganese center plays a crucial role in the redox behavior of the porphyrin, particularly at solid-liquid interfaces. beilstein-journals.orgnih.gov The nature of this ligand can determine whether the surface-induced redox reactions proceed.
Research has shown that for significant redox-related currents to be generated in an STM setup, the axial ligand must be redox-active. beilstein-journals.orgnih.gov A prime example is the chloride ligand (Cl⁻) in manganese(III) chloride porphyrins. In the proposed redox mechanism at the solid-liquid interface, the reduction of Mn(III) to Mn(II) is accompanied by the dissociation of the chloride ligand. beilstein-journals.org This chloride ion then migrates to the counter-electrode where it is oxidized to chlorine, completing the redox loop and generating a sustained current. beilstein-journals.org
Spectroscopic and Structural Elucidation of Manganese Iii Porphyrins
Electronic Absorption Spectroscopy (UV-Vis)
The UV-Vis spectra of manganese(III) porphyrins are distinct from those of free-base porphyrins and other metalloporphyrins, characterized by a significant red shift of the Soret band and the appearance of additional absorption bands. ingentaconnect.comresearchgate.net This unique spectral signature is a hallmark of the "hyper" type spectra observed for metalloporphyrins with accessible d-orbitals. nih.govmdpi.com
Soret and Q-Band Characteristics
The electronic absorption spectrum of a typical metalloporphyrin is dominated by an intense band in the near-UV region, known as the Soret band (or B band), and weaker bands in the visible region, called Q-bands. gatech.edu In manganese(III) porphyrins, the Soret band is notably red-shifted compared to their free-base counterparts. For instance, the Soret band of manganese(III) tetraphenylporphyrin (B126558) chloride (Mn(TPP)Cl) in solution is observed around 468 nm. researchgate.net Similarly, other substituted manganese(III) porphyrins exhibit this bathochromic shift, with Soret bands appearing in the range of 460-480 nm. nih.govmdpi.comchinesechemsoc.org
The Q-bands in manganese(III) porphyrins are also altered. While free-base porphyrins typically show four Q-bands, upon metallation with manganese(III), the number of these bands often reduces to two, indicating a higher symmetry in the resulting complex. researchgate.netmdpi.comacs.org For example, Mn(TPP)Cl displays two weak Q-bands at approximately 571 nm and 609 nm. researchgate.net The specific positions of these bands can be influenced by the peripheral substituents on the porphyrin ring.
| Compound | Soret Band (nm) | Q-Bands (nm) | Solvent/Conditions |
| Mn(TPP)Cl | ~468 | 571, 609 | Acetone solution |
| Mn-1 | 461 | 558, 678 | HEPES buffer (pH 7.4) |
| CAT-3 & CAT-4 | ~460 | 500-650 region | Methanol (B129727) |
| [Mn(TPP)Cl] | 478 | - | Chloroform (B151607) |
| Mn-porphyrin (2a) | - | Bands III & IV present | THF |
This table presents a selection of UV-Vis absorption data for various Manganese(III) porphyrin complexes, illustrating the characteristic Soret and Q-band positions.
Ligand-to-Metal Charge Transfer (LMCT) and Ligand-to-Ligand (L-L) Excitations
The distinctive electronic spectra of manganese(III) porphyrins are a result of the mixing of ligand-to-metal charge transfer (LMCT) and ligand-to-ligand (π-π) transitions. ingentaconnect.comresearchgate.net The Soret band, in particular, is not a pure π-π transition but involves a significant contribution from LMCT excitations, specifically from the porphyrin a1u and a2u orbitals to the partially filled dπ orbitals (dxz, dyz) of the Mn(III) center. researchgate.netmdpi.com This mixing is a key feature of the "hyper" type spectra. nih.gov
In addition to the Soret and Q-bands, manganese(III) porphyrins exhibit extra absorption bands, often labeled as bands V, Va, and VI, which are not typically seen in other metalloporphyrins. nih.gov These bands are primarily assigned to LMCT transitions. For instance, band VI is attributed to an electronic transition from the porphyrin a2u orbital to the manganese dz2 orbital, while band Va is also largely due to an a2u → dπ (dxz, dyz) LMCT excitation. researchgate.net The presence and intensity of these charge transfer bands are strongly influenced by the nature of the axial ligands and the peripheral substituents on the porphyrin macrocycle. nih.govacs.orgnih.gov
pH and Solvent Effects on Spectra
The electronic absorption spectra of manganese(III) porphyrins are sensitive to the surrounding environment, including pH and the nature of the solvent. Changes in pH can lead to significant shifts in the absorption bands. For instance, under strongly acidic conditions, this compound complexes in a THF-water system show a notable blue shift of the Soret band (band V) and Q-bands (III and IV). nih.gov
The solvent also plays a crucial role in the spectral properties. The position of the Soret band can shift depending on the solvent's coordinating ability. chinesechemsoc.orgpnas.org In non-coordinating solvents like chloroform, the axial ligand has a more pronounced effect on the spectrum. chinesechemsoc.org For example, the Soret band of [Mn(TPP)Cl] is observed at 478 nm in chloroform but shifts in other solvents. chinesechemsoc.org The use of a coordinating solvent like pyridine (B92270) can lead to the formation of a six-coordinate species, resulting in altered spectra where the influence of the original axial halide is diminished. pnas.org The dissociation of the axial chloride from the Mn(III) center in solvents like methanol and water is indicated by a blue shift in the Soret band compared to its position in less polar solvents like acetonitrile (B52724) and chloroform. chinesechemsoc.org
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Resonance Raman (RR) spectroscopy, provide valuable information about the bonding, structure, and vibrational modes of manganese(III) porphyrins.
Infrared (IR) Spectroscopy
The IR spectra of manganese(III) porphyrins display characteristic vibrational bands of the porphyrin macrocycle. For manganese(III) tetraphenylporphyrin (Mn(TPP)) derivatives, typical bands include C-H stretching frequencies in the range of 3060-2860 cm⁻¹, and C=C and C=N stretching frequencies around 1728 cm⁻¹ and 1654 cm⁻¹, respectively. iucr.org A strong band near 1010 cm⁻¹ is attributed to the bending vibration of the C-C-H moieties of the porphyrin core. iucr.org The insertion of manganese into the porphyrin core is confirmed by the appearance of a medium-intensity band between 437-492 cm⁻¹, which is assigned to the Mn-N stretching vibration (ν(Mn-N)). researchgate.net The specific frequencies of these vibrations can be influenced by the nature of the axial ligand and the peripheral substituents.
| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Context |
| ν(N-H) | ~3317 | Free-base porphyrin (H₂TPP) |
| ν(C-H) | 2895-3084 | H₂TPP moiety |
| ν(C=N), ν(C=C) | 1420-1500, 1590 | H₂TPP moiety |
| δ(C-C-H) | ~963 | Porphyrin core |
| ν(Mn-N) | 437-492 | Mn(III) porphyrins |
| ν(C=C), ν(C=N) | 1728, 1654 | Mn(III) TPP derivative |
| δ(C-C-H) | ~1010 | Mn(III) TPP derivative |
This table summarizes key IR vibrational frequencies for Manganese(III) porphyrins and their free-base precursors.
Resonance Raman Spectroscopy
Resonance Raman (RR) spectroscopy is a powerful technique for probing the vibrational modes of metalloporphyrins that are coupled to their electronic transitions. gatech.eduias.ac.in By tuning the laser excitation wavelength to coincide with an electronic absorption band (e.g., Soret or Q-band), specific vibrational modes can be selectively enhanced. ias.ac.innih.gov
For manganese(III) porphyrins, RR spectra provide insights into the structure, spin state, and coordination of the central metal ion. nih.govresearchgate.net The spectra are sensitive to the nature of the axial ligand, with certain Raman features being diagnostic of the manganese coordination number. nih.gov For instance, unique RR spectra are obtained for manganese(III) tetraphenylporphyrin halides in non-coordinating solvents, with a feature that is sensitive to the halide. This feature disappears in a coordinating solvent like pyridine, indicating a change in the coordination environment. nih.gov
Excitation profiles, which plot the intensity of a Raman band as a function of excitation wavelength, can reveal information about vibronic coupling between different electronic states. aip.orgaip.org In manganese(III) etioporphyrin I, excitation profiles have been used to investigate the coupling between different electronic bands and the vibronic activity of totally symmetric modes. aip.org RR spectroscopy has also been instrumental in studying the redox state of manganese porphyrins within biological systems, confirming the reduction of Mn(III)P to Mn(II)P in cellular environments. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the molecular structure of manganese(III) porphyrins in solution. Due to the paramagnetic nature of the Mn(III) center (a d4 high-spin system), the NMR spectra exhibit significant peak broadening and chemical shifts, which, while challenging to interpret, provide valuable information about the molecule's electronic and structural properties.
Fluorine-19 (¹⁹F) NMR is employed when fluorinated substituents are present on the porphyrin ring. A study on a fluorinated manganese porphyrin, Mn-TPP-p-CF₃, demonstrated the utility of ¹⁹F NMR in probing the redox state of the manganese center. policycommons.net The paramagnetic effect of the Mn(III) ion influences the ¹⁹F relaxation times, providing a responsive signal for detecting changes in the metal's oxidation state. policycommons.netuc.pt DFT calculations have shown that an optimal distance between the manganese center and the fluorine atoms allows for effective paramagnetic effects on ¹⁹F relaxation. policycommons.net The synthesis and characterization of various fluorinated Mn(III)-porphyrin triads have also been reported, with ¹⁹F NMR being a key technique for their structural confirmation. rsc.org
Oxygen-17 (¹⁷O) NMR spectroscopy is a crucial technique for determining the rate of water exchange on the manganese(III) center in aqueous solutions. nih.govduke.edu This is particularly relevant for understanding the mechanism of action of Mn(III) porphyrins as potential therapeutic and diagnostic agents. The rate constants for water exchange are determined by analyzing the temperature dependence of ¹⁷O NMR relaxation rates. nih.govduke.edu
Studies on various water-soluble Mn(III) porphyrins have revealed that the water exchange process is fast, with rate constants (kex) typically in the range of 10⁶ to 10⁷ s⁻¹. nih.govnih.gov For example, the water exchange rates for Mn(III)TE-2-PyP⁵⁺, Mn(III)TnHex-2-PyP⁵⁺, and Mn(III)TSPP³⁻ at 298 K were determined to be 4.12 x 10⁶ s⁻¹, 5.73 x 10⁶ s⁻¹, and 2.74 x 10⁷ s⁻¹, respectively. nih.govduke.edu The activation parameters derived from these studies provide mechanistic insights. For cationic complexes, an interchange-dissociative (Id) mechanism is often proposed, while for anionic complexes like Mn(III)TSPP³⁻, a limiting dissociative (D) mechanism is suggested. nih.govduke.edu The high lability of the axially bound water is attributed to the cis-effect of the porphyrin ligand and the Jahn-Teller distortion of the d⁴ high-spin Mn(III) electronic configuration. polimi.it
| Compound | Water Exchange Rate (kex) at 298 K (s⁻¹) | Proposed Mechanism |
| Mn(III)TE-2-PyP⁵⁺ | 4.12 x 10⁶ | Interchange-dissociative (Id) |
| Mn(III)TnHex-2-PyP⁵⁺ | 5.73 x 10⁶ | Interchange-dissociative (Id) |
| Mn(III)TSPP³⁻ | 2.74 x 10⁷ | Limiting dissociative (D) |
Electron Paramagnetic Resonance (EPR) Spectroscopy
High-spin manganese(III) (d⁴, S=2) complexes are often considered "EPR-silent" at conventional X-band frequencies because the zero-field splitting (ZFS) is typically larger than the microwave quantum. acs.orgacs.org However, high-frequency, high-field EPR (HF-EPR) spectroscopy has emerged as a powerful technique to probe these systems. acs.orgacs.org HF-EPR allows for the direct determination of the ZFS parameters, D (axial) and E (rhombic), which describe the splitting of the spin states in the absence of an external magnetic field.
For classical manganese(III) porphyrins like Mn(TPP)Cl, HF-EPR studies have determined the ZFS parameters with high accuracy. acs.orgacs.org For instance, in one study, the D value for Mn(TPP)Cl was found to be approximately -2.30 cm⁻¹. acs.org Interestingly, even with different macrocycles that impose varied coordination geometries, such as in Mn(ODMAPz)Cl, the ZFS parameters can be surprisingly similar. acs.org The analysis of multi-frequency EPR spectra allows for the construction of field-frequency diagrams, from which the ZFS and g-values can be extracted by fitting the data to a spin Hamiltonian for an S=2 system. acs.orgacs.orgnih.gov In some specific coordination environments, even conventional X-band EPR can observe transitions within the non-Kramers doublet. researchgate.net
A notable study on a Mn(III) N-confused porphyrin complex revealed a significant alteration of the electronic properties, leading to unusually large magnitudes of both axial and rhombic ZFS parameters (D = -3.084 cm⁻¹, E = -0.608 cm⁻¹), highlighting the sensitivity of EPR to the ligand field. nationalmaglab.org
X-ray Structural Analysis
Single-crystal X-ray diffraction has been successfully used to determine the three-dimensional structures of numerous this compound derivatives. rsc.orgtandfonline.comrsc.org These analyses confirm the coordination number and geometry of the manganese center, which is typically five- or six-coordinate. For example, the crystal structure of Mn(TBrPP)(DMF) revealed a five-coordinate manganese center. tandfonline.com In a series of diaqua-substituted Mn(III) porphyrins, single-crystal X-ray diffraction confirmed an octahedral MnN₄O₂ geometry with two water molecules as axial ligands. rsc.org The analysis of Mn(TPPL)Cl, a manganese(III) complex of tetraphenylporpholactone, also showed a five-coordinate Mn(III) center with an axial chloride ligand. rsc.org
X-ray structures reveal that the porphyrin macrocycle in Mn(III) complexes is not perfectly planar and can adopt various non-planar conformations, such as saddled, ruffled, or domed distortions. rsc.orgiucr.org For instance, a one-dimensional manganese(III)-porphyrin coordination polymer showed a saddle-like distortion of the porphyrin macrocycle. iucr.org The manganese porpholactone ring in Mn(TPPL)Cl exhibits a slight saddle shape. rsc.org
The coordination geometry around the manganese ion is typically square pyramidal for five-coordinate complexes or distorted octahedral for six-coordinate complexes. rsc.orgrsc.org The manganese ion is often displaced from the mean plane of the four porphyrin nitrogen atoms (the N₄ plane). In Mn(TPPL)Cl, the metal center is pulled 0.257 Å away from the plane of the four interior nitrogens. rsc.org The axial ligands play a crucial role in determining the final coordination geometry. For example, in Cl-MnTPP adsorbed on a silver surface, the axial chloride ligand is oriented away from the surface, with the porphyrin macrocycle lying parallel to the substrate. researchgate.net The nature of these axial interactions can be influenced by intermolecular forces, such as π-arene-porphyrin interactions, which can demonstrably affect the metal coordination environment. acs.org
| Compound | Coordination Geometry | Porphyrin Conformation | Mn displacement from N₄ plane (Å) |
| Diaqua Mn(III) porphyrins | Octahedral (MnN₄O₂) | - | - |
| Mn(TBrPP)(DMF) | Five-coordinate | - | - |
| Mn(TPPL)Cl | Square pyramidal | Slight saddle | 0.257 |
| 1D Mn(III)-porphyrin polymer | - | Saddle-like | - |
Other Characterization Techniques
Beyond the primary spectroscopic methods, a suite of other analytical techniques provides complementary information crucial for a comprehensive understanding of manganese(III) porphyrins. These methods probe the surface morphology, elemental composition, and exact mass of these complexes, offering a multi-faceted view of their structural and electronic properties.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful tool for investigating the supramolecular organization and surface topography of manganese(III) porphyrins. This technique provides nanoscale resolution imaging of surfaces, revealing how individual porphyrin molecules aggregate and form larger structures.
Research has shown that the morphology of this compound aggregates is highly dependent on the specific porphyrin structure and the conditions of deposition. For instance, AFM studies of Mn(III)Cl-COOH-TPOPP deposited from a THF solution revealed a relatively uneven distribution of haystack-type particles. nih.gov These aggregates were found to have average dimensions ranging from 143 to 229 nm and average heights between 12.9 and 17.2 nm. nih.gov The surface architecture of this particular porphyrin was observed to change after treatment with triiodide anions. nih.gov
In another example, Mn(III)-5,10,15,20-tetratolyl-porphyrin chloride (MnTTPCl) forms multilayered structures of uniform, triangular plate-shaped aggregates with an average size of 380 nm. chalcogen.ro Upon interaction with triphenylphosphine (B44618) oxide, the morphology of these aggregates changes significantly, becoming smaller (232-247 nm) and organizing into homogeneously oriented parallel rows. chalcogen.ro
The study of hybrid nanomaterials, where manganese(III) porphyrins are impregnated onto a silica (B1680970) matrix, has also benefited from AFM analysis. These investigations have revealed that the dimensions of the resulting particles are directly correlated with the structure of the porphyrin ligand itself, a behavior that had not been previously reported. nih.gov Furthermore, AFM imaging of a different porphyrin base, 3,4-diMeOPP, showed large, unevenly distributed haystack-type formations with average dimensions of 550 nm, organized in H- and J-type aggregates with heights ranging from 6 to 12 nm. mdpi.com
Table 1: AFM Morphological Data of Manganese(III) Porphyrins and Related Compounds
| Compound | Deposition/Treatment | Aggregate Morphology | Average Dimensions (nm) | Average Height (nm) |
|---|---|---|---|---|
| Mn(III)Cl-COOH-TPOPP | Deposited from THF | Haystack-type particles | 143–229 | 12.9–17.2 |
| MnTTPCl | Bare | Multilayer triangular plates | 380 | - |
| MnTTPCl | After interaction with triphenylphosphine oxide | Smaller, parallel-row oriented aggregates | 232–247 | - |
| 3,4-diMeOPP (Porphyrin Base) | Deposited from THF | Haystack-type formations (H- and J-aggregates) | 550 | 6-12 |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is an essential surface-sensitive technique used to determine the elemental composition and chemical oxidation states of atoms within the top few nanometers of a material's surface. For manganese(III) porphyrins, XPS is particularly valuable for confirming the presence and oxidation state of the central manganese ion.
In the analysis of a manganese porphyrin-based metal-organic framework (Mn-MOF), XPS spectra confirmed the presence of manganese. thno.org The high-resolution spectrum for the Mn 2p region could be deconvoluted into three components, corresponding to Mn²⁺ (638.5 eV), Mn³⁺ (639.7 eV), and Mn⁴⁺ (641.5 eV), confirming the primary +3 oxidation state while also indicating the presence of other manganese species. thno.org
Similarly, studies on films composed of Mn(III)T4 porphyrin and manganese thiophosphate (MnPS₃) utilized XPS to investigate the electronic structure. cnr.it The analysis of the Mn 2p core-level spectrum in MnT4 films provided direct evidence of the manganese ion's chemical state. cnr.it When manganese(III) porphyrins are immobilized on a support material like silica, XPS is used to verify the successful anchoring of the complex. mdpi.com For example, the immobilization of a this compound catalyst on silica was confirmed by the appearance of nitrogen and chlorine signals in the XPS spectrum, along with an increase in the atomic percentage of carbon. mdpi.com
Table 2: XPS Binding Energy Data for Manganese in Porphyrin-Based Materials
| Material | Mn Species | Mn 2p₃/₂ Binding Energy (eV) |
|---|---|---|
| Mn-MOF | Mn²⁺ | 638.5 |
| Mn-MOF | Mn³⁺ | 639.7 |
| Mn-MOF | Mn⁴⁺ | 641.5 |
Mass Spectrometry (ESI-MS) and Elemental Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) and elemental analysis are fundamental techniques for the structural confirmation and purity assessment of newly synthesized manganese(III) porphyrins. ESI-MS provides precise mass-to-charge ratio information, allowing for the unambiguous identification of the molecular ion and its fragments, while elemental analysis verifies the empirical formula of the compound.
Numerous studies report the use of ESI-MS to characterize a wide array of this compound complexes. rsc.orgresearchgate.netresearchgate.net For instance, the structures of novel manganese(III) porphyrins bearing 3,5-dichloropyridyl units were confirmed by ESI-MS, which showed the expected molecular ion peaks. mdpi.com Specifically, the mass spectra for porphyrins Porph-3 and Porph-4 displayed the anticipated [M + H]⁺ ions at m/z = 894.9 Da and m/z = 891.9 Da, respectively. mdpi.com ESI-MS has proven to be an excellent method for the identification and characterization of isomeric tetrakis(N-alkylpyridyl)porphyrins and their manganese(III) complexes, where the multiply charged parent ion is observed for both the metal-free ligands and the manganese complexes. researchgate.net
Elemental analysis provides complementary data, offering quantitative confirmation of the elemental composition (C, H, N, etc.) of the synthesized porphyrins. For example, a series of ortho isomers of meso-tetrakis(N-alkylpyridyl)porphyrins and their Mn(III) complexes were synthesized and characterized by elemental analysis, alongside UV/Vis spectroscopy and ESI-MS. rsc.org This combination of techniques ensures that the synthesized compound has the correct molecular structure and composition. nih.gov
Table 3: ESI-MS Data for Select Porphyrins
| Compound | Ion | Observed m/z (Da) |
|---|---|---|
| Porph-3 | [M + H]⁺ | 894.9 |
| Porph-4 | [M + H]⁺ | 891.9 |
Catalytic Applications and Mechanistic Investigations
Oxidation Reactions
Manganese(III) porphyrins are renowned for their ability to catalyze a broad spectrum of oxidation reactions, proving effective in processes ranging from the epoxidation of alkenes to the degradation of persistent environmental pollutants. The core of their catalytic cycle often involves the formation of a high-valent manganese-oxo species, typically a Mn(V)=O or Mn(IV)=O complex, which serves as the primary oxidizing agent. doi.orgnih.gov
Manganese(III) porphyrins are highly effective catalysts for the epoxidation of alkenes, a fundamental transformation in organic synthesis for producing valuable epoxide intermediates. researchgate.net These catalysts can activate a variety of oxygen sources, including molecular oxygen, hydrogen peroxide, and iodosylbenzene, to form a high-valent manganese-oxo intermediate that transfers an oxygen atom to the double bond of the alkene. researchgate.net The mechanism is believed to proceed via the formation of this active oxidant, which then reacts with the olefin to yield the corresponding epoxide. nih.govacs.org The efficiency and selectivity of the epoxidation can be influenced by the structure of the porphyrin ligand, the nature of the axial ligand, and the reaction conditions. acs.org For instance, manganese(III)-based catalysts are generally considered superior for producing epoxides from olefinic substrates. researchgate.net Heterogenizing the catalyst, for example by immobilizing it on a support like a metal-organic framework (MOF) or magnetite nanoparticles, can enhance its stability and allow for easy recovery and reuse without significant loss of activity. researchgate.netrsc.org
Catalyst System
Substrate
Oxidant
Key Finding
MOF-525-Mn
Molecular Oxygen
The catalyst showed minimal deactivation and maintained high activity over multiple cycles. researchgate.net
Fe₃O₄/tart/Mn(TCPP)Cl
Various terminal, cyclic, and aromatic olefins
Molecular Oxygen
Demonstrated high conversion, selectivity, and enantioselectivity, and could be reused four times. rsc.org
Manganese(III) tetraphenylporphyrin (B126558)
Olefins
Kinetic studies provided insights into the second-order rate constants for oxygen transfer and epoxidation. nih.gov
The oxidation of hydrocarbons, particularly the hydroxylation of unactivated C-H bonds in alkanes, is a challenging yet crucial transformation. Manganese(III) porphyrins have demonstrated significant capabilities in this area, mimicking the function of cytochrome P-450. illinois.edu These catalysts can activate oxidants like iodosylbenzene or molecular oxygen to generate a potent high-valent manganese-oxo species (Mn(V)=O) that is capable of abstracting a hydrogen atom from an alkane. doi.orgnih.gov This step forms a substrate radical and a Mn(IV)-OH intermediate, which then recombine to yield the hydroxylated product. nih.gov
The steric and electronic properties of the porphyrin ligand play a critical role in the regioselectivity of the hydroxylation. illinois.edu For instance, sterically hindered manganese porphyrins can direct oxidation to the least hindered methyl groups of alkanes. illinois.edu Research has also shown that immobilizing these catalysts on supports like graphene oxide can lead to superior performance compared to their homogeneous counterparts, achieving high turnover numbers in the aerobic oxidation of both alkenes and alkanes under mild conditions. The use of ionic liquids as a reaction medium has also been shown to be effective for the oxidation of alkanes at room temperature. doi.org
Catalyst
Substrate
Oxidant
Product(s)
Key Finding
Mn(THPP)OAc@GO
Styrene
Molecular Oxygen
Epoxy and carboxylic acid
Achieved a turnover number of over 31,767, showing high longevity.
Electron-deficient Mn(III) porphyrin
Cyclohexane
Iodosylbenzene diacetate
Alcohol and ketone
Efficient oxidation in an ionic liquid at room temperature. doi.org
MnTTPPP(OAc)
Alkanes
Iodosobenzene
Alcohols
Showed good regioselectivity for hydroxylation at the least hindered methyl group. illinois.edu
Mn(III)[tetrakis-(4-N-methylpyridiniumyl)porphyrin] on montmorillonite (B579905)
Pentane, Adamantane
PhIO
Alcohols
Exhibited shape selectivity favoring the smaller linear alkane. epa.gov
Manganese(III) porphyrins are also effective catalysts for the selective oxidation of aromatic alcohols and aldehydes, which are important transformations in organic synthesis. These reactions often utilize mild oxidants and reaction conditions. The catalytic cycle is believed to involve the formation of a high-valent oxo-manganese species which then acts as the active oxidant. The selectivity of these reactions can be tuned by modifying the structure of the porphyrin ligand and the reaction parameters, allowing for the preferential conversion of alcohols to aldehydes or carboxylic acids.
Directing the functionalization of typically inert C-H bonds is a significant goal in modern chemistry, and manganese(III) porphyrins have proven to be powerful catalysts for these transformations. beilstein-journals.org They can catalyze a variety of C-H functionalization reactions, including chlorination, fluorination, and isocyanation, by employing a heteroatom-rebound mechanism. acs.org
The general mechanism involves the initial formation of a reactive Mn(V)=O species, which abstracts a hydrogen atom from the substrate to create a free alkyl radical and a Mn(IV)-OH complex. nih.gov In the subsequent step, this radical reacts with a manganese(IV) species bearing the functional group to be installed (e.g., Mn(IV)-OCl for chlorination, Mn(IV)-F for fluorination), yielding the functionalized product and regenerating the active catalyst. nih.govnih.gov
In C-H chlorination , manganese porphyrins can utilize sodium hypochlorite as the chlorine source to convert unactivated alkanes into alkyl chlorides with high selectivity over oxygenation products. nih.govresearchgate.net The regioselectivity can be controlled by using sterically hindered catalysts. nih.gov For example, chlorination of trans-decalin with a hindered catalyst showed 95% selectivity for methylene-chlorinated products. nih.gov
For C-H fluorination , manganese porphyrin complexes catalyze the reaction using fluoride (B91410) ions and a stoichiometric oxidant like iodosylbenzene. nih.gov This method allows for the selective fluorination of otherwise inaccessible sites in complex molecules like steroids in yields of 50-60%. nih.gov The key intermediate is believed to be a manganese(IV) fluoride species. nih.gov Quantum chemical modeling suggests that the activation barrier for this reaction can be significantly higher for nitrogen-rich, drug-like molecules compared to simple hydrocarbons. researchgate.net
C-H isocyanation is another transformation catalyzed by manganese porphyrins. researchgate.netrsc.org Density functional theory (DFT) calculations suggest a mechanism involving the formation of a diradical intermediate complex between a hydroxomanganese porphyrin and a substrate-derived radical. rsc.org The chemoselectivity is determined by the competition between different axial ligands rebounding to the radical, with the NCO-rebound pathway being more favorable than the OH-rebound pathway. researchgate.netrsc.org
Reaction
Catalyst
Substrate
Reagents
Yield/Selectivity
C-H Chlorination
Mn(TPP)Cl
Unactivated alkanes
Sodium hypochlorite
Alkyl chlorides are major products with only trace oxygenation. nih.gov
C-H Chlorination
Mn(TMP)Cl (hindered)
trans-decalin
Sodium hypochlorite
95% selectivity for methylene-chlorinated products. nih.gov
C-H Fluorination
Manganese porphyrin complex
Simple alkanes, terpenoids, steroids
Fluoride ion, iodosylbenzene
50-60% yield at inaccessible sites. nih.gov
C-H Fluorination
Mn(TMP)F
Sclareolide
Iodosylbenzene, fluoride source
C2 fluorination favored, 42% yield for one product. nih.gov
C-H Isocyanation
Manganese porphyrin
Aliphatic C-H bonds
Isocyanate source
Alkyl isocyanate is the major product over oxygenated byproducts. rsc.org
Manganese(III) porphyrins have shown significant promise as catalysts for the degradation of organic dyes and other environmental pollutants in wastewater. mdpi.com These catalysts, often in combination with an oxidant like hydrogen peroxide (H₂O₂), can effectively decolorize and break down complex dye molecules, such as azo dyes. mdpi.comnih.gov The catalytic system [Mn(TPP)Cl]/H₂O₂ has been shown to completely degrade the azo dye calmagite (B1663819) under mild conditions (pH 6, 20 °C). mdpi.comnih.gov The high efficiency is demonstrated by a low activation energy for the degradation process. mdpi.com
The mechanism is believed to involve high-valent oxomanganese(IV) and oxomanganese(V) intermediates that act as powerful oxidizing agents. nih.gov Water-soluble manganese porphyrins have been found to be particularly efficient in degrading various azo dyes in aqueous solutions. researchgate.net Immobilizing the manganese porphyrin catalyst on a solid support, such as chloropropyl silica (B1680970) gel, allows for its reuse and enhances its practical applicability for water treatment. acs.org
Catalyst
Pollutant
Oxidant
Key Finding
[Mn(TPP)Cl]
Calmagite (azo dye)
H₂O₂
Complete degradation at pH 6 and 20 °C. mdpi.comnih.gov
[MnIII(tmpyp)]
Various azo dyes
H₂O₂
Remarkably high degradation efficiency in aqueous solution. researchgate.net
Sil-Cl@MnP
Methylene blue, Reactive red 120
PhI(OAc)₂, H₂O₂
Immobilized catalyst allowed for recycling studies with low leaching. acs.org
Manganese(III) porphyrins have been investigated for their potential to catalyze the depolymerization of complex macromolecules like those found in coal. This application is of interest for converting low-value, complex carbon sources into smaller, more valuable chemical feedstocks. The catalytic action involves the oxidative cleavage of bonds within the polymer structure. The mechanism is thought to proceed through the generation of high-valent manganese-oxo species that can attack and break down the complex polymeric matrix. This area of research highlights the potential of manganese porphyrins to address challenges in biorefinery and the conversion of recalcitrant biomass.
Reduction Reactions
Oxygen Reduction Reaction (ORR)
Manganese(III) porphyrins are effective electrocatalysts for the oxygen reduction reaction (ORR), a critical process in energy conversion technologies. The catalytic cycle is initiated by the reduction of the Mn(III) center to Mn(II). In the presence of Brønsted acids (HA), the Mn(II) species catalyzes the reduction of O₂ to H₂O. osti.govacs.orgosti.gov
The mechanism involves the initial binding of O₂ to the reduced Mn(II) center, forming a Mn(III)-superoxide or Mn(IV)-peroxide intermediate. acs.org This step is followed by proton-coupled electron transfers. The rate of the reaction is typically first-order with respect to the concentrations of both the manganese porphyrin and oxygen. researchgate.netacs.org The dependence on the acid concentration, however, varies with the structure of the porphyrin. For simple platforms like Manganese(II) tetraphenylporphyrin (MnTPP), the reaction is second-order in acid, suggesting that two acid molecules are involved in stabilizing the oxygen adduct through hydrogen bonding. osti.govacs.org In contrast, for more complex "hangman" porphyrins, which have a built-in proton donor, the reaction order in external acid is reduced to one. researchgate.netacs.org This internal proton relay facilitates the process. researchgate.net
The stabilization of the oxygen adduct by hydrogen bonding can shift the rate-determining step to the cleavage of the O–O bond, providing a rare opportunity to directly observe this crucial activation event in the ORR catalytic cycle. researchgate.netacs.org Covalent immobilization of manganese porphyrins on electrode surfaces can further enhance ORR performance, with optimized catalyst density leading to a predominant 4-electron reduction pathway to water and higher catalytic currents compared to non-covalently attached counterparts. researchgate.net
| Porphyrin Type | Description | Observed Order in Brønsted Acid (HA) | Reasoning |
|---|---|---|---|
| Unadorned (e.g., MnTPP) | Simple, flat porphyrin macrocycle without appended functional groups. | Second Order | Two external acid molecules are required to stabilize the Mn-peroxy intermediate via hydrogen bonding. osti.govacs.org |
| Hangman Porphyrin | Features a pendant acid group poised over the metal center. | First Order | One proton is provided intramolecularly from the hangman group, requiring only one external acid molecule for the catalytic cycle. researchgate.netacs.org |
Catalytic Reaction Mechanisms
Formation and Role of High-Valent Manganese-Oxo Species (MnIV=O, MnV=O)
High-valent manganese-oxo species, specifically Mn(IV)=O and Mn(V)=O, are key intermediates in many oxidation reactions catalyzed by Manganese(III) porphyrins. nih.govewha.ac.krelsevierpure.com These highly reactive species are typically generated by the reaction of the Mn(III) porphyrin precursor with an oxygen atom donor, such as iodosylbenzene (PhIO), peroxy acids, or photochemically from chlorate (B79027) or bromate (B103136) salts. nih.govnih.govresearchgate.net
The stability and accessibility of these high-valent species are influenced by several factors. The electronic properties of the porphyrin ligand play a crucial role; electron-deficient porphyrins tend to stabilize the Mn(V)=O state. nih.govacs.org The presence of an axial ligand, such as a base, can also stabilize the Mn(V)=O species, whereas in the absence of a base, the Mn(IV)=O species may be preferentially formed. nih.govacs.org
Once formed, these manganese-oxo species act as potent oxidants capable of performing challenging chemical transformations. nih.gov They are the active intermediates in reactions such as olefin epoxidation and alkane hydroxylation. nih.gov The Mn(V)=O intermediate, for instance, is proposed to initiate C-H bond fluorination by abstracting a hydrogen atom from the substrate. In some catalytic systems, the initially formed Mn(IV)=O species may undergo disproportionation to generate the more reactive Mn(V)=O species, particularly when less reactive substrates are involved. nih.govresearchgate.net
Oxygen Atom Transfer (OAT) Mechanisms
Oxygen atom transfer (OAT) is a fundamental mechanism through which manganese-oxo porphyrins oxygenate substrates. nih.gov This process involves the net transfer of the oxygen atom from the Mn=O core to a substrate like a sulfide (B99878) or phosphine. nih.govnih.gov
Kinetic studies on the oxidation of aryl sulfides by photochemically generated Mn(IV)=O porphyrins suggest a direct OAT mechanism. nih.gov The reaction rates are influenced by the electronic nature of the porphyrin macrocycle, with more electron-withdrawing porphyrins leading to faster reactions. nih.govresearchgate.net Hammett analyses indicate that no significant positive charge develops on the substrate in the transition state, which is consistent with a direct OAT process. nih.gov
Electron Transfer Pathways
Electron transfer (ET) represents another key mechanistic pathway in the catalytic cycles of manganese porphyrins. nih.gov In some oxidation reactions, particularly with substrates that are easily oxidized, an initial single electron transfer (SET) from the substrate to the high-valent manganese-oxo species can occur. acs.org
Studies involving a naked, gas-phase Mn(V)-oxo porphyrin ion reacting with various substrates containing heteroatoms (N, S, P) showed that products arising from electron transfer were predominant. nih.gov Linear free-energy analyses of these reactions indicated that a significant positive charge develops on the heteroatom in the transition state, consistent with a mechanism initiated by ET. nih.gov
In the context of electrocatalysis, the Mn(III)/Mn(II) redox couple is central to the catalytic cycle. electrochemsci.orgiieta.org For instance, in the hydrogen evolution reaction, the process is initiated by the reduction of Mn(III) to Mn(II), which is then capable of reducing protons. electrochemsci.orgresearchgate.net Similarly, transmembrane electron transfer can be catalyzed by phospholipid-linked manganese porphyrins, where the Mn(III)/(II) redox cycle facilitates the transport of electrons across a lipid bilayer. acs.org Photo-induced electron transfer has also been demonstrated in hybrid complexes where manganese porphyrins are coupled with bacterial reaction centers, creating new pathways for light-driven redox chemistry. nih.gov
Role of Co-reductants and Axial Ligands in Catalytic Cycles
The efficiency and selectivity of catalytic cycles involving manganese porphyrins are profoundly influenced by the presence of co-reductants and the nature of axial ligands.
Axial ligands, which bind to the manganese center perpendicular to the porphyrin plane, can tune the electronic structure, stability, and reactivity of the catalyst and its intermediates. nih.gov The presence of a base as an axial ligand is often crucial for the formation and stabilization of Mn(V)=O species. nih.govacs.org In its absence, the one-electron reduced Mn(IV)=O species is often generated instead. nih.gov The competition between different axial ligands, such as hydroxide (B78521) and isocyanate, for binding to the metal center can determine the product selectivity between oxygenation and isocyanation in C-H functionalization reactions. rsc.org
Furthermore, Lewis acids can function as a type of co-catalyst or activator by binding to the oxo group of high-valent intermediates. acs.org This interaction can induce valence tautomerism, for example, converting a Mn(V)=O species into a more reactive Mn(IV)(O)(π-radical cation) species. acs.org This activation leads to dramatically enhanced rates for reactions like hydrogen-atom abstraction. acs.org The strength of the Lewis acid has been shown to influence the reactivity in OAT reactions. acs.org
In reductive catalytic cycles, such as the reduction of CO₂, co-reductants or proton sources are essential. These agents facilitate key steps in the catalytic cycle, such as the cleavage of the C-O bond, by providing the necessary protons and electrons. manchester.ac.uk The presence of proton donor or acceptor groups in the second coordination sphere, sometimes incorporated into the ligand itself, can also assist in these proton relay steps. manchester.ac.uk
| Additive/Ligand Type | Example | Role in Catalytic Cycle | Effect on Reactivity |
|---|---|---|---|
| Basic Axial Ligand | Pyridine (B92270), Imidazole | Stabilizes high-valent intermediates. | Promotes the formation and increases the stability of Mn(V)=O species. nih.govacs.org |
| Lewis Acid | B(C₆F₅)₃, Zn²⁺ | Binds to the oxo-group of Mn=O species. | Induces valence tautomerism (MnV=O → MnIV=O(π-cation radical)), significantly enhancing H-atom abstraction rates but inhibiting O-atom transfer. acs.orgacs.org |
| Proton Source (Co-reductant) | Brønsted Acids, Alcohols | Provides protons for reduction reactions (e.g., ORR, CO₂RR). | Essential for substrate conversion and completing the catalytic cycle; concentration can affect the reaction's rate-determining step. osti.govacs.org |
| Competing Axial Ligand | NCO⁻ vs. OH⁻ | Competes for the axial coordination site. | Directs product selectivity in C-H functionalization reactions towards either isocyanation or hydroxylation. rsc.org |
Radical Mechanisms (e.g., Acyl Peroxy Radical)
The catalytic oxidation reactions involving Manganese(III) porphyrins, particularly in the presence of molecular oxygen and an aldehyde co-reductant, are understood to proceed through a free-radical mechanism. academie-sciences.frmdpi.com A key reactive intermediate in this process is the acyl peroxy radical. academie-sciences.fr The generally accepted mechanism proposes that the reaction is initiated by the formation of an acyl radical through hydrogen atom abstraction from an aldehyde. mdpi.com This initial step can be facilitated by the manganese porphyrin catalyst. mdpi.com
The subsequent reaction between the acyl radical and molecular oxygen generates the highly active acyl peroxy radical. academie-sciences.frmdpi.com This radical species can then follow two primary pathways in the catalytic cycle. It can directly epoxidize an olefin, regenerating an acyl radical to continue the cycle. academie-sciences.fr Alternatively, the acyl peroxy radical can abstract a hydrogen atom from another aldehyde molecule, producing a peroxycarboxylic acid and another acyl radical. academie-sciences.frmdpi.com
This newly formed peroxycarboxylic acid can then react with the Manganese(III) porphyrin to generate a high-valent manganese-oxo species, such as Mn(IV)=O or Mn(V)=O. academie-sciences.frmdpi.com This high-valent species is a potent oxidizing agent that rapidly reacts with a substrate like an olefin to form the corresponding epoxide, returning the catalyst to its Mn(III) state. academie-sciences.frmdpi.com The involvement of radical species in these catalytic systems has been confirmed through radical trapping experiments, where the addition of a radical scavenger like butylated hydroxytoluene (BHT) inhibits the reaction. mdpi.com The reaction of styrenes with a system of chloro(meso-tetraphenylporphyrinato)-manganese(III), O₂, and NaBH₄ has also been found to proceed via the formation of a benzylic radical, which then reacts with oxygen to yield an alkyl peroxy radical. nih.gov
pH-Dependent Catalytic Activity
The catalytic efficiency of this compound systems can be significantly influenced by the pH of the reaction medium. The perturbation of pH can lead to changes in the shape, intensity, and position of bands in the electronic spectra of the manganese porphyrin, indicating alterations in the catalyst's electronic state and structure. nih.gov
Specific studies have demonstrated a clear pH optimum for catalytic activity. For instance, in the oxidative degradation of the azo dye calmagite using a this compound catalyst ([Mn(TPP)(Cl)]) and hydrogen peroxide, the reaction was most effective at a pH of 6. mdpi.com The degradation was complete under these conditions, highlighting the sensitivity of the catalytic system to the acidity of the environment. mdpi.com While detailed mechanistic studies on the specific role of pH are varied, it is understood that the protonation state of the catalyst or the reactants can affect reaction rates and pathways. For example, in reactions involving hydrogen peroxide, pH can influence the formation of active oxidizing species. mdpi.com The study of Mn3O4 nanoparticles, though a different system, also shows a strong pH dependence on catalytic redox properties, exhibiting oxidative activity only at a pH below 5 and free-radical scavenging at higher pH levels, which underscores the general importance of pH in manganese-based catalysis. epa.gov
Heterogeneous Catalysis
To overcome challenges associated with homogeneous catalysts, such as difficult recovery and reuse, Manganese(III) porphyrins have been immobilized on various solid supports to create robust heterogeneous catalysts. mdpi.comsisgeenco.com.br This approach not only facilitates catalyst separation but can also enhance stability and, in some cases, modify selectivity. sisgeenco.com.br
Manganese(III) Porphyrins Supported on Polymers and Nanocomposites (e.g., Graphene Oxide, Layered Double Hydroxides)
Polymers and nanocomposites have emerged as effective supports for heterogenizing this compound catalysts.
Polymers: The manganese(III) complex of 5,10,15,20-tetrakis(4-aminophenyl)porphyrin has been covalently attached to crosslinked chloromethylated polystyrene. This polymer-supported catalyst demonstrated its efficacy in the epoxidation of alkenes using sodium periodate (B1199274) as the oxidant. rsc.org
Graphene Oxide (GO): GO nanosheets are a popular support material due to their high surface area and modifiable surface chemistry. academie-sciences.frresearchgate.net Manganese(III) porphyrins have been grafted onto the surface of GO through covalent bonds, such as ester linkages formed between hydroxyl groups on the porphyrin and carboxylic acid groups on the GO. academie-sciences.fr These GO-supported catalysts have proven effective in the aerobic oxidation of both alkenes and saturated alkanes under mild conditions. academie-sciences.fr They have also been used for the green oxidation of various sulfides with urea (B33335) hydrogen peroxide. researchgate.netfigshare.com In another variation, this compound was immobilized on a graphene oxide-magnetite nanocomposite, which allows for easy magnetic separation of the catalyst. proquest.com
Layered Double Hydroxides (LDHs): LDHs are anionic clays (B1170129) that can serve as hosts for anionic this compound complexes. researchgate.net Anionic porphyrins, such as tetra(p-sulfonatophenyl)porphinatomanganese(III) ([Mn(III)TSPPCl]4−), have been intercalated into the interlayer spaces of Mg-Al and Ni-Al LDHs. researchgate.net This intercalation results in a perpendicular orientation of the porphyrin molecules between the hydroxide layers. researchgate.net These LDH-based materials have shown catalytic activity in the oxidation of pollutants like 2,4,6-trichlorophenol. researchgate.net
| Support Material | Type of Immobilization | Example Catalyst | Catalytic Application | Reference(s) |
| Polystyrene | Covalent Bonding | Mn(III)-tetrakis(4-aminophenyl)porphyrin on polystyrene | Alkene epoxidation | rsc.org |
| Graphene Oxide (GO) | Covalent Bonding (Ester) | [Mn(THPP)OAc@GO] | Aerobic oxidation of hydrocarbons; Sulfide oxidation | academie-sciences.frfigshare.com |
| GO-Magnetite | Covalent Bonding | Fe3O4.GO.Im@MnPor | Alkene epoxidation | proquest.com |
| Layered Double Hydroxides (LDH) | Intercalation | MnTSPP in Mg-Al LDH | Oxidation of 2,4,6-trichlorophenol | researchgate.net |
Stability and Recoverability of Heterogeneous Catalysts
A primary advantage of supporting Manganese(III) porphyrins is the enhanced stability and ease of recovery and reuse of the catalyst. nih.gov
The graphene oxide-supported catalyst [Mn(THPP)OAc@GO] can be easily recovered from the reaction mixture and reused multiple times without a significant loss of catalytic efficiency. academie-sciences.frfigshare.com In one study, the catalyst was reused for at least five cycles with minimal decrease in performance. academie-sciences.fr This high stability is reflected in the excellent turnover number (over 31,767) achieved for styrene oxidation, indicating the catalyst's longevity. academie-sciences.fr
Similarly, when immobilized on a graphene oxide-magnetite nanocomposite, the catalyst can be conveniently recovered using an external magnet and reused in subsequent reaction cycles. proquest.com Catalysts based on porphyrin-metal-organic frameworks (Por-MOFs) also exhibit superior stability compared to their homogeneous counterparts. mdpi.com For example, a zinc-manganese porphyrin MOF (ZnMn-RPM) showed a turnover number of 2150, significantly higher than the 780 achieved by the corresponding homogeneous catalyst which undergoes deactivation. mdpi.com The heterogeneity of these MOF systems is confirmed by the cessation of the reaction upon removal of the solid catalyst and the absence of manganese porphyrin leaching into the solution. mdpi.com
Biomimetic Chemistry and Enzyme Mimicry
Superoxide (B77818) Dismutase (SOD) Mimics
Manganese(III) porphyrins are among the most potent synthetic mimics of superoxide dismutase (SOD) enzymes, which are crucial for protecting cells from oxidative damage by detoxifying the superoxide radical (O₂•⁻). nih.govmdpi.comworldscientific.com These synthetic analogues are designed to replicate the function of the native enzyme's active site, particularly the mitochondrial MnSOD. nih.gov Their stability, low antigenicity, and ability to penetrate cellular membranes make them attractive candidates for therapeutic applications where oxidative stress is implicated. mdpi.com
The primary function of an SOD mimic is to catalyze the dismutation (or disproportionation) of two superoxide radicals into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Manganese(III) porphyrins achieve this through a cyclic redox mechanism involving the Mn(III) and Mn(II) oxidation states. The catalytic cycle consists of two main steps:
Reduction: The Mn(III) porphyrin is reduced by one molecule of superoxide to its Mn(II) state.
Mn(III)P + O₂•⁻ → Mn(II)P + O₂
Oxidation: The resulting Mn(II) porphyrin is then re-oxidized by a second superoxide molecule, in a proton-dependent step, back to its original Mn(III) state, producing hydrogen peroxide.
Mn(II)P + O₂•⁻ + 2H⁺ → Mn(III)P + H₂O₂
This two-step process allows the manganese porphyrin to act as a true catalyst, being regenerated at the end of each cycle. mdpi.com Some of the most potent cationic manganese porphyrins, such as those with N-alkylpyridinium groups in the ortho positions of the porphyrin ring, can achieve catalytic rate constants (k_cat) that approach the efficiency of the native SOD enzymes. nih.govworldscientific.comnih.gov In a biological environment, it is also proposed that the initial reduction of Mn(III)P to Mn(II)P can be facilitated by cellular reductants like NADPH or glutathione (B108866) (GSH), after which the Mn(II)P is rapidly reoxidized by superoxide. nih.govnih.gov
The efficacy of manganese porphyrins as SOD mimics is profoundly influenced by their molecular structure. A well-established structure-activity relationship (SAR) links the SOD-like potency, expressed as the logarithm of the catalytic rate constant (log k_cat), to the metal-centered reduction potential (E₁/₂) of the Mn(III)P/Mn(II)P redox couple. nih.govnih.gov
Reduction Potential (E₁/₂): The catalytic rate increases as the E₁/₂ becomes more positive. nih.gov Porphyrins with a reduction potential around +200 mV to +400 mV (vs. NHE) generally exhibit the highest SOD-like activity. duke.edu This is because a more positive potential facilitates the initial reduction of Mn(III) to Mn(II), which can be the rate-limiting step. nih.gov For example, MnTE-2-PyP⁵⁺ has a significantly higher k_cat than MnTBAP³⁻, which correlates with its more positive E₁/₂. acs.org
Peripheral Substituents: The nature and position of the substituents on the porphyrin ring are critical for tuning the E₁/₂. Electron-withdrawing groups increase the electron deficiency of the metal center, making it easier to reduce and thus enhancing catalytic activity. mdpi.com
Electrostatic Effects: Cationic porphyrins, particularly those with positive charges positioned near the manganese center (e.g., ortho N-alkylpyridinium groups), show higher catalytic rates than neutral or anionic porphyrins with similar reduction potentials. nih.govnih.gov This is attributed to electrostatic facilitation, where the positive charge on the mimic attracts the anionic superoxide substrate to the active site. nih.gov
Lipophilicity: While the intrinsic catalytic activity is governed by electronic properties, the in vivo efficacy also depends on bioavailability and cellular uptake, which are influenced by lipophilicity. nih.gov Increasing the length of N-alkyl chains on pyridyl substituents (e.g., from methyl to hexyl) enhances lipophilicity, which can improve membrane penetration and accumulation within mitochondria. researchgate.net
| Compound | Reduction Potential (E₁/₂ vs NHE, mV) | Catalytic Rate (log k_cat(O₂•⁻)) | Lipophilicity (log P_OW) |
|---|---|---|---|
| MnTE-2-PyP⁵⁺ | +223 | 7.72 | -6.20 |
| MnTnHex-2-PyP⁵⁺ | +255 | 7.48 | -1.67 |
| MnTnBuOE-2-PyP⁵⁺ | +258 | 7.83 | -2.77 |
| MnTBAP³⁻ | -194 | 3.16 | Not Applicable |
Peroxynitrite Decomposition Catalysts (PNDCs)
In addition to their SOD-mimicking capabilities, many manganese(III) porphyrins are potent catalysts for the decomposition of peroxynitrite (ONOO⁻), a highly reactive nitrogen species formed from the near diffusion-controlled reaction of superoxide and nitric oxide. nih.gov Peroxynitrite is a powerful oxidant and nitrating agent that contributes to cellular damage in various pathological conditions.
Manganese porphyrins detoxify peroxynitrite primarily through a reductase-like catalytic cycle. The generally accepted mechanism involves the oxidation of the catalyst followed by its regeneration by cellular reductants. nih.govsfrbm.org
Oxidation of the Catalyst: The Mn(III) porphyrin reacts with peroxynitrite, leading to the cleavage of the O-O bond. This results in the formation of a high-valent oxomanganese(IV) species (O=Mn(IV)P) and the reduction of peroxynitrite to nitrite (B80452) (NO₂⁻). nih.govnih.gov
Mn(III)P + ONOO⁻ → [O=Mn(IV)P] + NO₂⁻
Regeneration of the Catalyst: The O=Mn(IV)P intermediate is relatively stable. nih.gov For the catalytic cycle to proceed efficiently, this species must be reduced back to the resting Mn(III) state. This reduction is accomplished by endogenous antioxidants such as ascorbate (B8700270) and glutathione. nih.govacs.org The regeneration of the Mn(III) catalyst is often the rate-limiting step. nih.govacs.org
An alternative pathway can occur under reducing conditions, where the Mn(III)P is first reduced to Mn(II)P by cellular components like mitochondrial complexes I and II. nih.govnih.gov The Mn(II)P then reacts with peroxynitrite in a two-electron process, directly producing nitrite and the O=Mn(IV)P species, which is subsequently reduced back to Mn(III)P to complete the cycle. nih.govnih.gov
The efficiency of a manganese porphyrin as a PNDC is defined by the second-order rate constant for its reaction with peroxynitrite. nih.gov For instance, the apparent second-order rate constant for the reaction of Mn(III)-4-TMPyP⁵⁺ with peroxynitrite has been measured at approximately (2.6 ± 0.2) × 10⁶ M⁻¹s⁻¹. nih.gov
Cytochrome P450 Mimics
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a vast array of substrates, including the hydroxylation of unactivated C-H bonds and the epoxidation of alkenes. Manganese(III) porphyrins have been extensively studied as functional mimics of these enzymes, capable of performing similar oxygen atom transfer reactions. nih.govresearchgate.net
The catalytic cycle of manganese porphyrins in mimicking cytochrome P450 involves the formation of a high-valent manganese-oxo species, which serves as the active oxidant. ewha.ac.krnih.gov
Formation of the Active Oxidant: The Mn(III) porphyrin catalyst is activated by an oxygen atom donor, such as iodosylbenzene (PhIO), hydrogen peroxide (H₂O₂), or sodium hypochlorite (B82951). nih.govrsc.orgnih.gov This reaction generates a highly reactive manganese(V)-oxo (Mn(V)=O) or manganese(IV)-oxo (Mn(IV)=O) intermediate. ewha.ac.krnih.gov
Oxygen Atom Transfer: This powerful manganese-oxo species then transfers its oxygen atom to a substrate.
C-H Activation (Hydroxylation): In the presence of an alkane, the Mn(V)=O species can abstract a hydrogen atom from a C-H bond, forming a carbon radical intermediate and a Mn(IV)-OH complex. nih.gov Subsequent reaction steps lead to the formation of an alcohol (hydroxylation). nih.govnih.gov These mimics can hydroxylate even unactivated carbons in complex molecules like steroids with high regio- and stereoselectivity, determined by the geometry of the catalyst-substrate complex. nih.gov
Epoxidation: When reacting with an alkene, the manganese-oxo intermediate transfers its oxygen atom to the double bond, forming an epoxide. nih.govnorthwestern.edu The reaction is often stereospecific; for example, the epoxidation of cis-stilbene (B147466) predominantly yields cis-stilbene oxide. nih.gov
The catalytic efficiency and selectivity of these P450 mimics can be controlled by modifying the porphyrin ligand. For instance, using a sterically hindered catalyst like Mn(TMP)Cl can achieve regioselective chlorination (a related C-H functionalization) at less sterically hindered positions. nih.gov Attaching binding groups, such as cyclodextrins, to the porphyrin can create an enzyme-like cavity that binds specific substrates and orients them for selective oxidation at a particular site. nih.gov
| Substrate | Product(s) | Yield (%) |
|---|---|---|
| Cyclohexene | Cyclohexene oxide | 85 |
| Cyclohexenol / Cyclohexenone | 5 | |
| cis-Stilbene | cis-Stilbene oxide | 80 |
| trans-Stilbene oxide | 5 | |
| Adamantane | 1-Adamantanol | 40 |
| 2-Adamantanone | 10 |
Peroxidase Mimics
Manganese(III) porphyrins serve as effective mimics of peroxidase enzymes, which catalyze the oxidation of a wide range of substrates by hydrogen peroxide. This mimetic capability is rooted in the manganese center's ability to cycle through different oxidation states, facilitating the transfer of oxygen atoms.
Manganese(III) porphyrins exhibit notable catalytic activity in the decomposition of hydrogen peroxide. This process is fundamental to their function as peroxidase mimics. The catalytic cycle involves the interaction of the manganese(III) porphyrin with hydrogen peroxide, leading to the formation of high-valent manganese-oxo species. These intermediates are potent oxidizing agents capable of reacting with a second molecule of hydrogen peroxide, resulting in its disproportionation into water and molecular oxygen.
The efficiency of this catalytic decomposition can be influenced by the specific structure of the porphyrin ligand and the nature of any axial ligands coordinated to the manganese center. researchgate.net Theoretical studies using Density Functional Theory (DFT) have explored the geometry and electronic structure of various adducts that may form between this compound and hydrogen peroxide, providing insights into the formation of different active oxygen species. epa.gov These studies indicate that the porphyrin ligand is actively involved in charge transfer processes during catalysis. epa.gov
The peroxidase-like activity of these complexes extends to the oxidation of various substrates. For instance, they can catalyze the oxidation of phenols and aromatic amines, reactions characteristic of natural peroxidase enzymes. nih.gov The mechanism of these reactions is believed to involve the high-valent manganese-oxo intermediates generated from the reaction with hydrogen peroxide. rsc.org
Table 1: Kinetic Data for Hydrogen Peroxide Decomposition by this compound Complexes This interactive table provides data on the rates of hydrogen peroxide decomposition and the catalytic activities of different this compound complexes under specific conditions.
| Catalyst | Catalyst Concentration (M) | Rate of H₂O₂ Decomposition (W, ml O₂/min) | Catalytic Activity (A, s⁻¹) |
|---|---|---|---|
| V | 0.13 x 10⁻⁴ | 1.2 ± 0.1 | 55 ± 3 |
| V | 0.38 x 10⁻⁴ | 1.5 ± 0.2 | 23 ± 2 |
| V | 1.05 x 10⁻⁴ | 2.1 ± 0.4 | 12 ± 2 |
| V | 2.11 x 10⁻⁴ | 3.5 ± 0.3 | 9 ± 1 |
| III | 0.81 x 10⁻⁴ | 1.5 ± 0.1 | 11 ± 1 |
| III | 2.25 x 10⁻⁴ | 1.7 ± 0.2 | 4.5 ± 0.5 |
| III | 8.05 x 10⁻⁴ | 2.3 ± 0.3 | 1.8 ± 0.3 |
| III | 11.60 x 10⁻⁴ | 2.6 ± 0.1 | 1.3 ± 0.1 |
| IV | 0.40 x 10⁻⁴ | 1.0 ± 0.1 | 14.0 ± 1.5 |
| IV | 0.80 x 10⁻⁴ | 1.2 ± 0.1 | 9.1 ± 0.5 |
| IV | 3.98 x 10⁻⁴ | 1.4 ± 0.2 | 2.0 ± 0.4 |
Data sourced from a study on the kinetics of hydrogen peroxide decomposition in the presence of manganese complexes. researchgate.net
The combination of manganese porphyrins with DNA scaffolds has led to the development of novel and highly efficient enzyme mimics. nju.edu.cnacs.org For example, a complex formed between manganese porphyrin (specifically MnTMPyP) and double-stranded DNA (dsDNA) has been shown to be an excellent mimic of peroxidase. nju.edu.cnacs.org In this system, the manganese porphyrin binds to the groove of the dsDNA, a configuration that effectively preserves the catalytic activity of the manganese center while enhancing its stability. nju.edu.cnacs.org
These manganese porphyrin-DNA complexes exhibit high catalytic activity and rapid catalytic kinetics. nju.edu.cnresearchgate.net Their stability is notably improved compared to both the natural enzyme horseradish peroxidase (HRP) and other DNA-based enzyme mimics like hemin/G-quadruplex DNAzymes, especially under conditions of light irradiation and high temperature. nju.edu.cnresearchgate.net The complex also demonstrates better stability than HRP at high pH. nju.edu.cn
The enhanced properties of these complexes have been leveraged in the development of highly sensitive bioanalysis systems, such as chemiluminescent (CL) immunosensing methods. acs.orgresearchgate.net By incorporating the in situ formation of these enzyme mimics into analytical platforms, significant signal amplification can be achieved, enabling the detection of target molecules at very low concentrations. acs.org
Table 2: Comparison of Catalytic Properties of MnTMPyP-dsDNA and Other Peroxidase Mimics This interactive table compares the catalytic efficiency and stability of the MnTMPyP-dsDNA complex with other peroxidase enzymes and mimics.
| Enzyme/Mimic | Catalytic Efficiency (kcat/KM) | Stability (vs. HRP and DNAzyme) | Key Feature |
|---|---|---|---|
| MnTMPyP-dsDNA | High | Better stability to light and temperature | Groove binding to dsDNA enhances stability and maintains activity. nju.edu.cnacs.org |
| Horseradish Peroxidase (HRP) | High | Lower stability to light and high temperature | Natural enzyme standard. |
| Hemin/G-quadruplex DNAzyme | Moderate | Lower stability | Common DNA-based enzyme mimic. |
This table synthesizes information from studies reporting on the properties of these enzyme mimics. nju.edu.cnacs.org
Manganese(III) porphyrins can catalyze the nitration of tyrosine residues in proteins, a post-translational modification associated with various physiological and pathological processes. oup.comoup.com This reaction is typically mediated by reactive nitrogen species in biological systems. nih.gov The catalytic activity of manganese porphyrins in this context involves their interaction with hydrogen peroxide and nitrite (NO₂⁻). oup.comoup.com
The mechanism is believed to proceed through the formation of a high-valent oxo-manganese(V)-porphyrin intermediate upon reaction with hydrogen peroxide. oup.com This intermediate can then oxidize nitrite to generate nitrogen dioxide (•NO₂), a key nitrating agent. nih.gov The ability of different manganese(III) porphyrins to catalyze tyrosine nitration is dependent on several factors, including the pH of the environment and the specific chemical structure of the porphyrin. oup.comoup.com
For instance, studies have shown that the catalytic activities of certain manganese(III) porphyrins, such as MnTPPS and MnTBAP, in catalyzing the nitration of bovine serum albumin (BSA) are pH-dependent, with optimal activity observed near physiological pH. oup.com In contrast, other manganese porphyrins like MnTMPyP may show little to no catalytic activity for this reaction under similar conditions. oup.com This highlights the influence of the porphyrin's peripheral substituents on its redox properties and catalytic function. oup.com
Table 3: Compound Names
| Abbreviation | Full Compound Name |
|---|---|
| Mn(III) | Manganese(III) |
| MnTMPyP | Manganese(III) meso-tetra(N-methyl-4-pyridyl)porphyrin |
| MnTPPS | Manganese(III) meso-tetra(4-sulfonatophenyl)porphyrin |
| MnTBAP | Not explicitly defined in the provided search results |
| H₂O₂ | Hydrogen Peroxide |
| NO₂⁻ | Nitrite |
| •NO₂ | Nitrogen Dioxide |
| HRP | Horseradish Peroxidase |
Advanced Applications in Materials Science and Chemical Sensing
Supramolecular Chemistry and Self-Assembly
The ability of manganese(III) porphyrins to self-assemble into well-defined supramolecular structures is a key driver of their application in materials science. mdpi.com This self-assembly is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and coordination bonds.
Researchers have successfully constructed a variety of supramolecular assemblies of manganese(III) porphyrins at solid-liquid interfaces. mdpi.com By carefully designing the molecular structure, it is possible to control the two-dimensional (2D) arrangement of these assemblies. mdpi.com For instance, the introduction of specific functional groups, such as carboxylic acids or pyridyl moieties, can direct the formation of distinct architectures like square-grid polymeric arrays or linear helical structures. capes.gov.brscirp.org In one study, manganese(III)-tetrakis(4-carboxyphenyl)porphyrin units, with water molecules as axial ligands, were shown to self-assemble through direct hydrogen bonding between their carboxylic/carboxylate functions in a catemeric fashion. capes.gov.br
These self-assembled structures are not merely static arrangements. They exhibit dynamic properties and can respond to changes in their environment. This dynamic nature is crucial for their function in various applications, including catalysis and molecular recognition.
Integration in Advanced Materials
The integration of manganese(III) porphyrins into various material matrices has led to the development of advanced materials with enhanced functionalities.
Thin Films and Nanomaterials
Manganese(III) porphyrin thin films and nanomaterials are of significant interest due to their unique optical, electronic, and magnetic properties. worldscientific.com These materials can be fabricated using various techniques, including organic molecular beam deposition, thermal evaporation, and self-assembly. worldscientific.comresearchgate.net
The properties of these thin films are highly dependent on the deposition method and subsequent processing. For instance, high vacuum sublimation of manganese(III) tetraphenylporphyrin (B126558) chloride (MnTPPCl) can lead to the cleavage of the Mn-Cl bond, resulting in a film containing a mixture of Mn(II) and Mn(III) species. worldscientific.com Subsequent exposure to air can then oxidize the Mn(II) back to Mn(III). worldscientific.com
The morphology of this compound aggregates in thin films can be controlled by the choice of solvent. Atomic force microscopy (AFM) studies have revealed that different solvents can induce the formation of distinct aggregate structures, such as small triangular particles (H-aggregates) or micro-structured ring geometries (J-aggregates). chalcogen.ro
Hybrid nanomaterials incorporating manganese(III) porphyrins have also been developed. For example, TiO2 nanoparticles coated with a this compound dye have been investigated for use in fluorescence-based gas sensing. iaea.org
Incorporation into Polymers and Organized Matrices
Incorporating manganese(III) porphyrins into polymer matrices and other organized assemblies is a promising strategy to overcome challenges such as aggregation and degradation, thereby enhancing their functionality for applications like artificial light harvesting. worldscientific.comwhiterose.ac.uk The polymer matrix can provide a protective and stabilizing environment for the porphyrin molecules, preventing their aggregation and preserving their catalytic or photophysical properties. whiterose.ac.uk
For example, manganese(III) porphyrins have been successfully incorporated into polyvinyl alcohol (PVA) and other polymer matrices. researchgate.net These hybrid materials have shown potential in various applications, including catalysis and the development of photonic devices. worldscientific.com In one approach, a manganese(III) arylporphyrin was grafted onto magnetic nanoparticles, creating a recyclable catalyst for the selective epoxidation of olefins using molecular oxygen. worldscientific.com This magnetic catalyst demonstrated high conversion rates, excellent selectivity for epoxides, and could be reused multiple times without significant loss of activity. worldscientific.com
The development of self-assembled systems that mimic natural porphyrin-protein composites is another active area of research. whiterose.ac.uk Amphiphilic block copolymers can form micelles in aqueous solutions, providing a nanoscopic and hydrophobic environment to encapsulate and isolate individual porphyrin molecules, thus preventing aggregation and maintaining their functionality. whiterose.ac.uk
Application in Energy Storage (Batteries, Supercapacitors)
The unique electronic properties of manganese(III) porphyrins make them attractive candidates for use in energy storage devices such as batteries and supercapacitors. chemimpex.com They can be incorporated into electrode materials to improve energy storage capabilities. chemimpex.com
In the context of supercapacitors, manganese(III) porphyrins have been used to enhance the performance of conducting polymer-based electrodes. For instance, a flexible, all-solid-state supercapacitor was developed based on a supramolecular assembly of polypyrrole (PPy) and the anion of 5,10,15,20-tetrakis(4-sulfonatophenyl)-21H,23H-porphine manganese(III) chloride (MnTSPP). researchgate.netresearchgate.net The MnTSPP anion played a crucial role in enhancing the charge storage capability by facilitating electron transfer between the polymer chains and reducing the degradation of the PPy structure. researchgate.net This resulted in a flexible supercapacitor electrode with a high specific capacitance of 300 Fg⁻¹ and good cycling stability. researchgate.netresearchgate.net
Furthermore, manganese(II)-porphyrin polycondensation polymers have been synthesized and applied as electrode materials for supercapacitors, exhibiting good reversible redox properties. researchgate.net The incorporation of metal porphyrins into the framework of hypercrosslinked polymers is another promising strategy for preparing porous carbon materials for energy storage applications. researchgate.net
Dye-Sensitized Solar Cells
Manganese(III) porphyrins have emerged as promising components in dye-sensitized solar cells (DSSCs), a technology that mimics natural photosynthesis to convert solar energy into electricity. rsc.org They can function as sensitizers, absorbing light and injecting electrons into a semiconductor material, or as redox mediators in the electrolyte. rsc.orgmdpi.com
As sensitizers, porphyrin-based dyes offer high extinction coefficients in the visible light region, excellent stability, and efficient electron transfer capabilities. mdpi.com Manganese porphyrin sensitized p-type CuFe2O4 has been used as a photocathode for solar water splitting to produce hydrogen. mdpi.com The combination of the manganese porphyrin and the semiconductor material led to a significant enhancement in photocatalytic activity. mdpi.com
Manganese complexes have also been explored as redox mediators in DSSCs. rsc.org An electrolyte based on the tris(acetylacetonato)manganese(III)/(IV) redox couple has been developed, achieving promising energy conversion efficiencies. rsc.org Additionally, manganese porphyrin compounds have been utilized as an interfacial layer in perovskite solar cells, leading to an increase in power conversion efficiency from 16.94% to 18.70%. rsc.org This improvement was attributed to better alignment of energy levels and the creation of a more favorable environment for the growth of the perovskite crystals. rsc.org
Chemical Sensor Development
The ability of manganese(III) porphyrins to interact with various chemical species, coupled with their distinct spectroscopic and electrochemical signatures, makes them excellent candidates for the development of chemical sensors.
Manganese(III) porphyrins have been employed as ionophores in ion-selective electrodes for the detection of a range of analytes. For example, sensors based on manganese(III) tetraphenylporphyrin chloride have been developed for the detection of the anti-inflammatory drug diclofenac (B195802), as well as for penicillin-G and valproate. tsijournals.commdpi.com These sensors typically incorporate the porphyrin into a polyvinyl chloride (PVC) matrix. tsijournals.com The performance of these sensors can be optimized by adjusting the membrane composition, including the type of plasticizer and the addition of lipophilic additives. mdpi.com For instance, a diclofenac-selective sensor with a linear response in the concentration range of 3 × 10⁻⁶ to 1 × 10⁻² M was achieved using a PVC membrane plasticized with dioctylphthalate and containing sodium tetraphenylborate. mdpi.com
Beyond pharmaceutical compounds, this compound-based sensors have been developed for the detection of various ions and small molecules. A potentiometric sensor for thiocyanate (B1210189) was constructed using 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(III) chloride as the active component, exhibiting a wide detection range and a low detection limit. researchgate.net Similarly, a paramagnetic A3B-type Mn(III)-porphyrin has been synthesized and used for the dual detection of triiodide and iodide ions through both spectrophotometric and potentiometric methods. mdpi.com
Potentiometric Sensors for Ion/Analyte Detection
Manganese(III) porphyrins have been effectively utilized as ionophores in the fabrication of potentiometric ion-selective electrodes (ISEs). These sensors operate on the principle of measuring the potential difference between a reference electrode and an ion-selective electrode, which is determined by the activity of a specific ion in a solution. The porphyrin's central manganese ion and its axial coordination sites play a crucial role in the selective binding of target anions.
One notable application is in the development of sensors for pharmaceutical compounds. For instance, a potentiometric sensor for the anti-inflammatory drug diclofenac has been developed using manganese(III) tetraphenylporphyrin chloride as the active material in a PVC matrix. tsijournals.comacs.org This sensor exhibited a linear response to diclofenac in the concentration range of 3 x 10⁻⁶ to 1 x 10⁻² M, with a detection limit of 1.5 x 10⁻⁶ M. tsijournals.comacs.org Similarly, this compound-based ISEs have demonstrated high selectivity for the salicylate (B1505791) anion, a key component in many pharmaceutical formulations. researchgate.netnih.gov These sensors, incorporating Mn(III) tetraphenylporphyrin, have shown a Nernstian response to salicylate ions, highlighting their potential for quality control in the pharmaceutical industry. researchgate.net
The application of these potentiometric sensors extends to the detection of various other anions. Research has demonstrated the successful use of this compound derivatives for the determination of thiocyanate (SCN⁻) and iodide (I⁻) ions. nih.gov An electrode based on 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(III) chloride was used for the flow-injection potentiometric determination of thiocyanate, achieving a detection limit of 4.2 x 10⁻⁷ M. In another study, a PVC-based electrode with a this compound ionophore showed a wide linear range for iodide detection from 1.0 × 10⁻⁵ to 1.0 × 10⁻¹ M with a limit of detection of 8.0 × 10⁻⁶ M.
Furthermore, these versatile compounds have been employed in sensors for other clinically relevant drugs like valproate and paracetamol, showcasing the broad applicability of manganese(III) porphyrins in potentiometric sensing. tsijournals.comresearchgate.net
Table 1: Performance of this compound-Based Potentiometric Sensors
| Analyte | Porphyrin Derivative | Linear Range (M) | Limit of Detection (M) |
|---|---|---|---|
| Diclofenac | Manganese(III) tetraphenylporphyrin chloride | 3x10⁻⁶ - 1x10⁻² | 1.5x10⁻⁶ |
| Salicylate | Mn(III) tetraphenylporphyrin | Millimolar range | Not specified |
| Thiocyanate | 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(III) chloride | 4.2x10⁻⁷ - 7.6x10⁻² | 4.2x10⁻⁷ |
| Iodide | A₃B-type Mn(III)-porphyrin | 1.0x10⁻⁵ - 1.0x10⁻¹ | 8.0x10⁻⁶ |
| Valproate | Manganese(III) tetraphenylporphyrin chloride | 9.9x10⁻⁶ - 1x10⁻¹ | 4.8x10⁻⁶ |
| Histidine | Chloro(5,10,15,20-tetraphenylporphyrinato) manganese(III) | 1x10⁻⁵ - 1x10⁻¹ | 5x10⁻⁶ |
Electrochemical Sensors for Environmental Pollutants (e.g., Nitroaromatics, Phenol)
The electrocatalytic properties of manganese(III) porphyrins are harnessed in the development of electrochemical sensors for the detection of hazardous environmental pollutants. These sensors offer advantages such as high sensitivity, rapid response, and the potential for on-site monitoring.
A significant area of application is the detection of nitroaromatic compounds, which are common industrial pollutants and components of explosives. An electrochemical sensor based on a manganese porphyrin-functionalized carbon cloth has been developed for the highly sensitive detection of nitrobenzene (B124822). epa.govfrontiersin.orgnih.govresearchgate.net This portable sensor demonstrated a remarkable limit of detection for nitrobenzene of 5.9268 × 10⁻¹⁰ M. epa.govfrontiersin.orgnih.gov The central manganese(III) ion facilitates the transfer of electrons, enhancing the catalytic reduction of the nitro group and thus providing a measurable signal. epa.govfrontiersin.orgnih.govresearchgate.net Another study utilizing a porphyrinic manganese-organic framework (Mn-CPM-99) reported a detection limit of 1.3 nM for nitrobenzene, showcasing the continuous improvement in sensor performance through material design. frontiersin.org
The same manganese porphyrin-functionalized carbon cloth sensor was also effective in detecting phenol, another widespread and toxic environmental pollutant. epa.govfrontiersin.orgnih.govresearchgate.net For aqueous phenol, the sensor achieved an exceptionally low detection limit of 4.0178 × 10⁻¹⁰ M. epa.govfrontiersin.orgnih.gov The versatility of these sensors is further highlighted by their ability to detect multiple analytes in complex mixtures. epa.govfrontiersin.orgnih.govresearchgate.net
Research into this compound-based sensors has also explored the detection of other pollutants, such as azo dyes. researchgate.net For instance, chloro(meso-tetrakis(phenyl)porphyrin) manganese(III) has been shown to act as an effective catalyst for the degradation of the azo dye calmagite (B1663819), a process that can be monitored electrochemically. mdpi.com
Table 2: Performance of this compound-Based Electrochemical Sensors for Environmental Pollutants
| Analyte | Sensor Material | Limit of Detection |
|---|---|---|
| Nitrobenzene | Manganese porphyrin-functionalized carbon cloth | 5.9268 x 10⁻¹⁰ M |
| Nitrobenzene | Porphyrinic manganese-organic framework (Mn-CPM-99) | 1.3 nM |
| Phenol (aqueous) | Manganese porphyrin-functionalized carbon cloth | 4.0178 x 10⁻¹⁰ M |
| Azo Dyes (e.g., Calmagite) | Chloro(meso-tetrakis(phenyl)porphyrin) manganese(III) | Not specified for sensing |
Detection of Specific Molecules
Beyond ions and common pollutants, manganese(III) porphyrins are being engineered into sophisticated sensors for the detection of a variety of specific molecules, many of which are of biological or industrial significance.
A key area of interest is the detection of hydrogen peroxide (H₂O₂), a crucial molecule in many biological processes and a common industrial chemical. Non-enzymatic electrochemical sensors for H₂O₂ have been developed using this compound complexes. frontiersin.orgresearchgate.net One such sensor, based on a Mn(III) meso-tetra(N-methyl-4-pyridyl) porphyrin complex immobilized on a glassy carbon electrode, achieved a detection limit of 0.3 µM. frontiersin.org The manganese porphyrin acts as a biomimetic catalyst for the reduction of H₂O₂, enabling its sensitive determination. frontiersin.org Fluorescent detection of H₂O₂ has also been demonstrated using a mesoporous manganese-porphyrin-silica hybrid nanomaterial. epa.gov
The detection of ascorbic acid (Vitamin C) is another important application. The electrocatalytic activity of manganese(III) complexes allows for the oxidation of ascorbic acid at a lower potential and with a higher current, forming the basis for sensitive detection. researchgate.net A sensor utilizing a Mn(III) complex on a gold-based electrode showed a linear response to ascorbic acid in the range of 4.0×10⁻⁷ to 1.2×10⁻³ M, with a detection limit of 2×10⁻⁸ M. researchgate.net
Furthermore, manganese(III) porphyrins are being explored for the development of non-enzymatic glucose sensors. An electrochemical sensor based on ordered ultrathin films of CoFe-layered double hydroxide (B78521) and manganese porphyrin exhibited a low detection limit of 0.79 μM for glucose. acs.org The development of such sensors is of great interest for applications in clinical diagnostics and food quality control.
The versatility of these compounds is further demonstrated by their use in sensors for amino acids like histidine and L-cysteine, and even for metal ions such as zinc, where the binding event modulates the magnetic resonance or fluorescence properties of the porphyrin complex. tsijournals.comscispace.com
Table 3: Detection of Specific Molecules Using this compound-Based Sensors
| Analyte | Sensor Type | Porphyrin/Sensor Material | Limit of Detection |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Electrochemical | Mn(III) meso-tetra(N-methyl-4-pyridyl) porphyrin complex | 0.3 µM |
| Hydrogen Peroxide (H₂O₂) | Fluorimetric | Mesoporous manganese-porphyrin-silica hybrid | Not specified |
| Ascorbic Acid | Electrochemical | Mn(Phimp)₂ complex | 2x10⁻⁸ M |
| Glucose | Electrochemical | CoFe-layered double hydroxide/manganese porphyrin ultrathin films | 0.79 µM |
| L-cysteine | Amperometric | ZnO nanorods coated with Mn(III)Cl metallo-complexes | Not specified |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful and widely used computational approach for investigating the properties of manganese(III) porphyrins. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various electronic and geometric properties with a favorable balance of accuracy and computational cost.
DFT calculations have been instrumental in elucidating the electronic structure of manganese(III) porphyrins, which is key to understanding their chemical behavior and distinctive optical properties. The high-spin d⁴ configuration of the Mn(III) center leads to a complex interplay of metal and porphyrin-based molecular orbitals.
The calculated energy levels for the molecular orbitals in a typical Mn(III) porphyrin generally follow the order: a'₂ᵤ(π) < b₂ᵤ(π) < a₁ᵤ(π) < a₂ᵤ(π) < b₂₉(dₓᵧ) < e₉(dₓ₂, dᵧ₂) < a₁₉(d₂²) < e₉*(π) < b₁₉(dₓ²₋ᵧ²). rsc.org This arrangement highlights the mixing of the metal d-orbitals with the π-orbitals of the porphyrin macrocycle.
The unique UV-Vis spectra of manganese(III) porphyrins, characterized by a red-shifted Soret band and additional absorption bands compared to free-base porphyrins, have been a subject of extensive theoretical investigation. nih.gov Time-dependent DFT (TD-DFT) calculations have been employed to simulate their optical transitions and assign the observed absorption bands. nih.gov These studies reveal that the Soret band is not a simple π → π* transition within the porphyrin ring but involves a significant mixture of ligand-to-metal charge transfer (LMCT) excitations. nih.gov The Q-bands and other bands in the near-UV and visible regions are also attributed to a complex mixture of porphyrin-based π → π* transitions and LMCT excitations. rsc.orgnih.gov
For instance, in [MnIII(TPP)Cl], the Soret band exhibits a high-intensity feature around 21050 cm⁻¹ and a broader band spanning 23200–31700 cm⁻¹. TD-DFT calculations have shown that the splitting of the Soret band is due to the strong mixing of the porphyrin a₂ᵤ(π) orbital with the Cl(p₂) and Mn(d₂²) orbitals. This mixing imparts significant metal-d to porphyrin charge transfer character to the π → π* transition.
| Complex | Band | Experimental λmax (nm) | Calculated λmax (nm) | Assignment |
|---|---|---|---|---|
| Mn(III)TMPyP5+ | Soret | 463-469 | ~470 | Mixed π → π* and LMCT |
| Mn(III)TMPyP5+ | Q-band | 560-580 | ~587 | π → π* transitions |
| [MnIII(TPP)Cl] | Soret | ~475 | - | High-intensity feature at 21050 cm-1 |
| [MnIII(TPP)Cl] | Visible | - | - | Broad band at 23200–31700 cm-1 |
DFT calculations have proven invaluable in mapping out the reaction pathways of catalytic transformations mediated by manganese(III) porphyrins. These studies allow for the characterization of transition states and the identification of fleeting intermediates, providing a detailed mechanistic understanding.
In C-H bond functionalization reactions, DFT has been used to explore the viability of different mechanistic proposals. For instance, in manganese porphyrin-catalyzed C-H isocyanation, DFT calculations have shown that the reaction proceeds through the formation of a diradical intermediate complex between a hydroxomanganese porphyrin and a substrate-derived radical. nih.gov This is followed by an axial ligand exchange and a rebound process to yield the final product. nih.gov The calculations also explained the observed chemoselectivity by comparing the energy barriers for competing pathways. nih.gov
Similarly, in hydroxylation and amidation reactions of complex substrates like equilenin (B1671562) acetate (B1210297), DFT has been used to rationalize the observed regioselectivities. chemrxiv.org The calculations revealed that C(sp²)-H hydroxylation occurs via an oxygen-atom-transfer mechanism, which is energetically more favorable than the hydrogen-atom-abstraction/oxygen-rebound mechanism for C(sp³)-H hydroxylation. chemrxiv.org In contrast, for amidation, the hydrogen-atom-abstraction/nitrogen-rebound pathway at the C(sp³)-H bond is favored. chemrxiv.org
The nature of the active oxidant in these reactions is a topic of significant interest. DFT studies have investigated the formation and reactivity of high-valent manganese-oxo species, such as Mn(V)-oxo porphyrins. researchgate.net In the activation of dioxygen, DFT calculations have elucidated a novel mechanism for the formation of a Mn(V)-oxo species via an alkylperoxo Mn(III) intermediate. nih.gov
| Reaction | Proposed Mechanism | Key Intermediates | Computational Finding |
|---|---|---|---|
| C-H Isocyanation | Hydrogen Abstraction - Ligand Exchange - Rebound | Diradical complex, Di-isocyanate Mn porphyrin | NCO-rebound is more favorable than OH-rebound. nih.gov |
| Hydroxylation of Equilenin Acetate | Oxygen-Atom-Transfer (Csp2-H) vs. HAA/OR (Csp3-H) | Mn(V)-oxo porphyrin | Oxygen-atom-transfer is energetically favored. chemrxiv.org |
| Amidation of Equilenin Acetate | Hydrogen-Atom-Abstraction/Nitrogen-Rebound | Mn-imido species | Benzylic C(sp3)-H amidation is favored over aromatic amidation. chemrxiv.org |
| Dioxygen Activation | Formation of Alkylperoxo Intermediate | Mn(IV)-superoxo, Alkylperoxo Mn(III) | Leads to the formation of a Mn(V)-oxo species. nih.gov |
Structure-Function Relationship Predictions
Computational studies are increasingly being used to predict the relationship between the structure of a manganese(III) porphyrin catalyst and its functional properties, such as activity and selectivity. By systematically modifying the structure of the porphyrin ligand or the axial ligands in silico, it is possible to screen for catalysts with desired properties, thereby guiding synthetic efforts.
DFT calculations have been employed to understand how electronic modifications to the porphyrin macrocycle influence catalytic activity. For example, in the context of C-H isocyanation, it was found that electron-donating groups on the aryl substituents of the porphyrin can promote the reaction. nih.gov This is attributed to the electronic effect on the stability of the key intermediates and transition states.
The prediction of regioselectivity is another area where computational methods have made significant contributions. By calculating the energy barriers for reaction at different sites of a substrate molecule, it is possible to predict the major product of a reaction. This has been successfully applied to understand the different regioselectivities of hydroxylation and amidation of equilenin acetate catalyzed by manganese porphyrins. chemrxiv.org
Furthermore, computational modeling can be used to investigate the role of axial ligands in tuning the reactivity of the manganese center. The trans effect of the axial ligand can influence the energetics of the catalytic cycle, as demonstrated in the C-H isocyanation reaction where an NCO ligand was found to be more effective than an OH ligand. nih.gov
Future directions in this field involve the use of machine learning and artificial intelligence, trained on data from DFT calculations, to accelerate the discovery of new catalysts with enhanced performance for specific applications. These predictive models can help to navigate the vast chemical space of possible porphyrin structures and identify promising candidates for experimental validation.
Q & A
Q. What are the standard synthetic routes for preparing manganese(III) porphyrins, and how are critical intermediates stabilized?
Manganese(III) porphyrins are typically synthesized via metallation of free-base porphyrins using Mn(II) or Mn(III) salts under inert conditions. For example, Mn(III) complexes can be obtained by oxidizing Mn(II) precursors in acidic, aerobic environments . Reductive nitrosylation of Mn(III) porphyrins with aliphatic amines (e.g., piperidine) is another method to generate stable nitrosyl derivatives . Stabilization of intermediates often relies on axial ligands (e.g., chloride or nitrosyl groups) and electron-withdrawing substituents on the porphyrin macrocycle .
Q. Which spectroscopic and analytical techniques are essential for characterizing manganese(III) porphyrin complexes?
Key techniques include:
- Mass spectrometry to confirm molecular weight and purity .
- UV-Vis spectroscopy to monitor electronic transitions (e.g., Soret and Q bands) and detect reactive intermediates like Mn(V)=O species .
- Electron paramagnetic resonance (EPR) for studying paramagnetic Mn(III) centers .
- X-ray crystallography to resolve axial ligand coordination and substituent effects .
Q. What are the primary catalytic applications of manganese(III) porphyrins in oxidation reactions?
Mn(III) porphyrins catalyze alkene epoxidation, alkane hydroxylation, and alcohol dehydrogenation. These reactions often employ oxidants like iodosylbenzene, hydrogen peroxide, or peracids to generate high-valent Mn(V)=O or Mn(IV)-OOR intermediates . For example, cyclohexene epoxidation proceeds via heterolytic cleavage of Mn(III)-OOR species, with selectivity influenced by solvent polarity and axial ligands .
Q. How do axial ligands influence the reactivity of manganese(III) porphyrins?
Axial ligands (e.g., chloride, nitrosyl, or carboxylate groups) modulate redox potentials and stabilize reactive intermediates. For instance, chloride ligands enhance electrophilicity in Mn(V)=O species, favoring oxygen-atom transfer, while nitrosyl ligands promote radical pathways . Ligand exchange kinetics can be probed via stopped-flow spectrophotometry .
Advanced Research Questions
Q. How do electron-withdrawing vs. electron-donating substituents on the porphyrin ligand affect catalytic activity and selectivity?
Substituents alter the redox potential and stability of Mn(III) porphyrins. Electron-withdrawing groups (e.g., –F, –CF₃) increase oxidative stability and favor heterolytic cleavage, forming Mn(V)=O species for selective epoxidation. In contrast, electron-donating groups (e.g., –OCH₃) promote homolytic cleavage, generating Mn(IV)-OOR radicals for radical-mediated oxidations . Competitive experiments with cis- and trans-olefins reveal substituent-dependent stereoselectivity .
Q. What methodologies distinguish between homolytic and heterolytic cleavage pathways in Mn(III)-OOR intermediates?
- Mechanistic probes : Peroxyphenylacetic acid (PPAA) generates diagnostic products (e.g., lactones vs. ketones) to infer cleavage pathways .
- Kinetic isotope effects (KIE) : KIE > 2 suggests hydrogen abstraction (radical pathway), while KIE ≈ 1 indicates concerted oxygen insertion .
- Computational studies : Density functional theory (DFT) models energy barriers for heterolytic (Mn(V)=O) vs. homolytic (Mn(IV)-OOR) pathways .
Q. How can manganese(III) porphyrins be engineered for selective C–H fluorination?
Fluorination involves Mn(V)-oxo-fluoride intermediates generated via oxidation of Mn(III) porphyrins with AgF/TBAF and iodosylbenzene. Radical rebound mechanisms are proposed, where a transient Mn(IV)-F species abstracts hydrogen, forming a carbon radical that recombines with fluoride . Substrate steric effects and fluorination sources (e.g., Selectfluor) tune site selectivity .
Q. What strategies mitigate solvent and substrate effects on competing oxidation pathways?
- Solvent polarity : Protic solvents (e.g., H₂O/CH₃CN) stabilize Mn(V)=O via hydrogen bonding, favoring heterolytic cleavage. Aprotic solvents (e.g., toluene) favor radical pathways .
- Substrate electronic effects : Electron-rich substrates (e.g., ethylbenzene) accelerate radical chain propagation, while electron-poor substrates favor electrophilic Mn(V)=O insertion .
Q. How can manganese(III) porphyrins be immobilized for heterogeneous catalysis, and what are the trade-offs?
Immobilization strategies include:
- Covalent grafting onto silica or magnetic nanoparticles, enhancing recyclability but potentially reducing activity due to steric hindrance .
- Encapsulation in metal-organic frameworks (MOFs) or ionic liquids, improving stability but complicating mass transfer . Catalytic performance is assessed via turnover frequency (TOF) and leaching tests .
Q. How should researchers reconcile contradictory data on the dominance of Mn(V)=O vs. Mn(IV)-OOR intermediates?
Contradictions arise from differing experimental conditions (e.g., oxidant strength, substrate concentration). For example, high substrate concentrations favor Mn(V)=O by accelerating heterolytic cleavage, while dilute conditions promote Mn(IV)-OOR radicals . Multi-technique approaches (EPR, UV-Vis, DFT) and in situ monitoring are critical for resolving ambiguities .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
